molecular formula C5H4N4O B1281704 3-Aminoisoxazolo[4,5-b]pyrazine CAS No. 81411-79-2

3-Aminoisoxazolo[4,5-b]pyrazine

Cat. No.: B1281704
CAS No.: 81411-79-2
M. Wt: 136.11 g/mol
InChI Key: WKOSBXIJGCIJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoisoxazolo[4,5-b]pyrazine is a useful research compound. Its molecular formula is C5H4N4O and its molecular weight is 136.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2]oxazolo[4,5-b]pyrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOSBXIJGCIJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512808
Record name [1,2]Oxazolo[4,5-b]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81411-79-2
Record name Isoxazolo[4,5-b]pyrazin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81411-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2]Oxazolo[4,5-b]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Aminoisoxazolo[4,5-b]pyrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Aminoisoxazolo[4,5-b]pyrazine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. Due to the absence of a direct, published synthesis for this specific molecule, this document outlines a rational, multi-step approach based on established methodologies for the synthesis of analogous fused heterocyclic systems, particularly isoxazolo[4,5-b]pyridines. The proposed synthesis commences with commercially available starting materials and proceeds through key pyrazine intermediates. This guide offers detailed, albeit theoretical, experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway to facilitate comprehension and practical application in a research setting.

Introduction

Fused heterocyclic ring systems are cornerstones in medicinal chemistry, often exhibiting a wide range of biological activities. The isoxazolo[4,5-b]pyrazine core represents a novel scaffold that combines the structural features of isoxazole and pyrazine moieties, both of which are prevalent in pharmacologically active compounds. While the synthesis of related structures such as isoxazolo[4,5-b]pyridines has been documented, a specific route to this compound has not been explicitly reported in the scientific literature. This guide aims to fill this gap by proposing a viable synthetic strategy, thereby providing a foundational resource for the scientific community to access this promising molecular framework.

The proposed synthetic approach is centered on the construction of the isoxazole ring onto a pre-functionalized pyrazine core. This strategy is advantageous as it allows for the late-stage introduction of the isoxazole moiety, potentially enabling the synthesis of a variety of derivatives for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway

The proposed multi-step synthesis for this compound is depicted below. The pathway begins with the synthesis of a key intermediate, 3-chloropyrazine-2-carbonitrile, followed by the introduction of an amino group and subsequent cyclization to form the desired fused heterocyclic system.

Synthesis_Pathway A Pyrazine-2-carbonitrile B 3-Chloropyrazine-2-carbonitrile A->B SO2Cl2, DMF, Toluene C 3-Amino-4-chloropyrazine-2-carbonitrile (Proposed Intermediate) B->C Nitration then Reduction (Analogous to pyridine chemistry) D 3-Amino-4-(hydroxyamino)pyrazine-2-carbonitrile (Proposed Intermediate) C->D Hydroxylamine E This compound D->E Intramolecular Cyclization

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed, theoretical experimental protocols for the key steps in the proposed synthesis of this compound. These protocols are based on analogous procedures reported in the literature for similar transformations.

3.1. Synthesis of 3-Chloropyrazine-2-carbonitrile

This procedure is adapted from the known chlorination of pyrazine-2-carbonitrile.[1][2]

  • Reaction Scheme:

    • Pyrazine-2-carbonitrile + SO₂Cl₂ → 3-Chloropyrazine-2-carbonitrile

  • Procedure:

    • To a solution of pyrazine-2-carbonitrile (1.0 eq) in a mixture of toluene and DMF (10:1 v/v), add sulfuryl chloride (4.0 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 5 hours.

    • Quench the reaction by carefully adding ice water.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-chloropyrazine-2-carbonitrile.

3.2. Proposed Synthesis of 3-Amino-4-chloropyrazine-2-carbonitrile

The introduction of an amino group at the 4-position of the pyrazine ring adjacent to the chlorine atom is a critical step. While a direct method is not available, a nitration followed by reduction sequence, analogous to pyridine chemistry, is proposed.

  • Reaction Scheme:

    • 3-Chloropyrazine-2-carbonitrile + HNO₃/H₂SO₄ → 3-Chloro-4-nitropyrazine-2-carbonitrile

    • 3-Chloro-4-nitropyrazine-2-carbonitrile + Reducing Agent → 3-Amino-4-chloropyrazine-2-carbonitrile

  • Procedure (Proposed):

    • Nitration: Carefully add 3-chloropyrazine-2-carbonitrile (1.0 eq) to a mixture of concentrated nitric acid and sulfuric acid at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

    • Reduction: Dissolve the crude 3-chloro-4-nitropyrazine-2-carbonitrile in a suitable solvent (e.g., ethanol or acetic acid). Add a reducing agent such as iron powder, tin(II) chloride, or perform catalytic hydrogenation (e.g., H₂, Pd/C). Heat the reaction mixture as necessary. After completion, filter the reaction mixture, neutralize, and extract the product. Purify by column chromatography.

3.3. Proposed Synthesis of this compound

This key cyclization step is based on the synthesis of isoxazolo[4,5-b]pyridines from 2-chloro-3-nitropyridines, which involves an intramolecular nucleophilic substitution.[3][4]

  • Reaction Scheme:

    • 3-Amino-4-chloropyrazine-2-carbonitrile + Hydroxylamine → 3-Amino-4-(hydroxyamino)pyrazine-2-carbonitrile

    • 3-Amino-4-(hydroxyamino)pyrazine-2-carbonitrile → this compound

  • Procedure (Proposed):

    • To a solution of 3-amino-4-chloropyrazine-2-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or DMF, add hydroxylamine hydrochloride (1.2 eq) and a base (e.g., triethylamine or potassium carbonate, 2.5 eq).

    • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and add water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • The intermediate, 3-amino-4-(hydroxyamino)pyrazine-2-carbonitrile, may cyclize in situ. If not, it can be isolated and then heated in a suitable solvent (e.g., ethanol) with a base (e.g., potassium carbonate) to effect intramolecular cyclization to yield this compound.

    • Purify the final product by recrystallization or column chromatography.

Data Presentation

The following tables summarize the expected and reported data for the key compounds in the proposed synthetic pathway.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance (Expected/Reported)
Pyrazine-2-carbonitrileC₅H₃N₃105.10White to off-white crystalline solid
3-Chloropyrazine-2-carbonitrileC₅H₂ClN₃139.55White powder[2]
This compoundC₅H₃N₅O149.11Solid (color to be determined)

Table 2: Summary of Reaction Conditions and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)Expected Yield (%)
1ChlorinationSO₂Cl₂Toluene/DMF0 to RT50-70
2Amination (Proposed)1. HNO₃/H₂SO₄2. Fe/AcOH1. Acid2. Ethanol1. RT2. Reflux40-60 (overall)
3Cyclization (Proposed)NH₂OH·HCl, K₂CO₃EthanolReflux50-75

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Characterization A Start: Pyrazine-2-carbonitrile B Step 1: Chlorination A->B C Step 2: Amination (Proposed) B->C D Step 3: Isoxazole Ring Formation (Proposed) C->D E Final Product: this compound D->E F Purification (Chromatography/Recrystallization) E->F G Structural Elucidation (NMR, MS, IR) F->G H Purity Assessment (HPLC, Elemental Analysis) G->H

References

Characterization of 3-Aminoisoxazolo[4,5-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 3-Aminoisoxazolo[4,5-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry. This document collates available data on its physicochemical properties and outlines a plausible synthetic route based on established chemical principles. Due to the limited availability of public domain experimental data, this guide also highlights the current knowledge gaps, particularly concerning detailed spectroscopic analysis and biological activity, to guide future research endeavors.

Introduction

Heterocyclic compounds containing pyrazine and isoxazole scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities. Pyrazine derivatives have been identified as potent kinase inhibitors, targeting signaling pathways such as c-Met/VEGFR-2 and FGFR, and have shown potential as anti-inflammatory and anticancer agents. The fusion of an isoxazole ring to the pyrazine core, as seen in this compound, presents a novel chemical entity with potential for unique biological properties. This guide aims to provide a foundational understanding of this compound for researchers.

Physicochemical Properties

Currently, most of the available quantitative data for this compound is based on computational estimations. These predicted properties provide a useful starting point for experimental design and characterization.

PropertyValueSource
CAS Number 81411-79-2Chemchart[1]
Molecular Formula C₅H₄N₄OChemchart[1]
Molecular Weight 136.11 g/mol -
Melting Point 98 °C (estimated)Chemchart
Water Solubility 9366.77 mg/L (estimated)Chemchart
Alternate Names isoxazolo[4,5-b]pyrazin-3-amineChemchart[1]

Note: The melting point and water solubility are predicted values and require experimental verification.

Synthesis Protocol

3.1. Materials and Reagents

  • 3-amino-2-chloropyrazine

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Hydrochloric acid

  • Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

3.2. Proposed Synthetic Workflow

G cluster_0 Step 1: Malonate Condensation cluster_1 Step 2: Saponification and Decarboxylation cluster_2 Step 3: Isoxazole Ring Formation cluster_3 Purification A 3-Amino-2-chloropyrazine B Diethyl 2-(3-aminopyrazin-2-yl)malonate A->B Diethyl malonate, NaOEt, EtOH, Reflux C Ethyl 2-(3-aminopyrazin-2-yl)acetate B->C 1. NaOH, H2O, Reflux 2. HCl (aq), Heat D This compound C->D 1. NaOEt, EtOH 2. Hydroxylamine HCl E Purified Product D->E Column Chromatography

Caption: Proposed synthetic workflow for this compound.

3.3. Experimental Procedure

Step 1: Synthesis of Diethyl 2-(3-aminopyrazin-2-yl)malonate In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. To this, add diethyl malonate dropwise at room temperature. After stirring for 30 minutes, add 3-amino-2-chloropyrazine to the mixture. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of Ethyl 2-(3-aminopyrazin-2-yl)acetate To the crude diethyl 2-(3-aminopyrazin-2-yl)malonate, add an aqueous solution of sodium hydroxide. Heat the mixture to reflux to facilitate saponification of the ester groups. After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid and gently heat to induce decarboxylation. Monitor the evolution of carbon dioxide. Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to yield the crude acetate derivative.

Step 3: Synthesis of this compound Dissolve the crude ethyl 2-(3-aminopyrazin-2-yl)acetate in ethanol. In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with a base such as sodium ethoxide in ethanol. Add the hydroxylamine solution to the acetate derivative. The reaction mixture is then stirred, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to precipitate the product.

Step 4: Purification The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure compound.

Note: This is a proposed synthetic route and requires experimental optimization and validation. Appropriate safety precautions should be taken when handling all chemicals.

Spectroscopic Characterization (Data Gap)

A thorough search of publicly available scientific databases did not yield any experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. While spectroscopic data for the related compound, 3-aminoisoxazole, is available, it cannot be directly extrapolated to the fused ring system of the target molecule.[2]

Recommendation for Future Work: The synthesis and full spectroscopic characterization of this compound are critical next steps to confirm its structure and provide foundational data for further studies.

Biological Activity and Signaling Pathways (Data Gap)

There is currently no published data on the biological activity of this compound. While related pyrazine-containing compounds have been investigated as kinase inhibitors, it is not possible to assign a specific biological activity or signaling pathway to the title compound without direct experimental evidence.

Recommendation for Future Work: Once synthesized and characterized, this compound should be subjected to a broad range of biological screening assays to determine its potential pharmacological profile. Based on the activities of related scaffolds, initial screening could focus on kinase inhibition assays (e.g., against FGFR, TrkA, FLT3/Aurora kinases) and anticancer cell proliferation assays.[3][4][5]

Conclusion

This compound represents an under-explored area of medicinal chemistry. This technical guide has summarized the currently available, albeit limited, information on its physicochemical properties and has proposed a viable synthetic strategy. The significant data gaps in its experimental characterization and biological activity present clear opportunities for future research. The elucidation of its spectroscopic properties and the exploration of its pharmacological potential will be crucial in determining the value of this novel heterocyclic scaffold in the development of new therapeutic agents.

References

3-Aminoisoxazolo[4,5-b]pyrazine: A Technical Guide to its Chemical Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known chemical properties of 3-Aminoisoxazolo[4,5-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public domain data, this guide focuses on summarizing estimated properties, plausible synthetic routes based on analogous structures, and the predicted biological context for this molecule.

Core Chemical Properties

Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes estimated physical and chemical properties.

PropertyValueSource
Molecular Formula C₅H₄N₄O-
Molecular Weight 136.12 g/mol -
CAS Number 81411-79-2-
Estimated Boiling Point 250.08 - 288.09 °CEPA T.E.S.T., EPI Suite
Estimated Melting Point 98 °CEPI Suite
Estimated Water Solubility 9366.77 mg/LEPA T.E.S.T.

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential route to this compound could involve the cyclization of a suitably functionalized aminopyrazine precursor. This approach is analogous to the synthesis of isoxazolo[4,5-b]pyridines from 2-chloro-3-nitropyridines.[1][2]

The logical workflow for such a synthesis is outlined below:

G cluster_0 Starting Material Preparation cluster_1 Isoxazole Ring Formation cluster_2 Final Product A 2,3-Dihalopyrazine B Introduction of Amino Group A->B Amination C Functional Group Interconversion B->C e.g., Nitration D Suitably Functionalized Aminopyrazine C->D E Cyclization Precursor D->E Reaction with e.g., diethyl oxalate F Intramolecular Cyclization E->F Base-mediated ring closure G This compound F->G

Caption: Proposed general synthetic workflow for this compound.

Experimental Protocols for Analogous Compounds

While a specific protocol for the target compound is unavailable, the following outlines a general method for the synthesis of isoxazolo[4,5-b]pyridines, which may be adaptable.

Synthesis of Ethyl 6-substituted-isoxazolo[4,5-b]pyridine-3-carboxylates [3]

  • Starting Material: A commercially available 2-chloro-3-nitropyridine is reacted with diethyl malonate in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF).

  • Nitrosation: The resulting intermediate is subjected to in situ nitrosation to afford an isonitroso compound.

  • Cyclization: The isonitroso compound undergoes intramolecular nucleophilic substitution of the nitro group, promoted by a base such as potassium carbonate, to yield the isoxazolo[4,5-b]pyridine core.

Spectroscopic Characterization

Experimental spectroscopic data (NMR, IR, MS) for this compound is not currently available in the public domain. For reference, the characteristic spectral features of the parent isoxazole and pyrazine rings are briefly described.

  • Infrared (IR) Spectroscopy: Isoxazole rings typically exhibit characteristic bands for C=N stretching and N-O stretching. The pyrazine ring will show aromatic C-H and C=C stretching vibrations. The amino group will present characteristic N-H stretching bands. For example, the IR spectrum of an isoxazole derivative showed a peak at 1153 cm⁻¹ for N-O stretching and 1276 cm⁻¹ for C-N stretching of the isoxazole ring.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the pyrazine ring would appear in the aromatic region. The chemical shift of the amino protons can vary depending on the solvent and concentration.

    • ¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the fused heterocyclic system.

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound. Fragmentation patterns could provide structural information.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity and the specific signaling pathways modulated by this compound has not been identified in the available literature. However, the structural motifs present in the molecule, namely the pyrazine and isoxazole rings, are features of many biologically active compounds.

Derivatives of fused heterocyclic systems containing pyrazine or pyridine rings, such as imidazo[4,5-b]pyrazines and oxazolo[4,5-b]pyridines, have been reported as potent inhibitors of various protein kinases.[3][5][6] Kinases are crucial regulators of a wide array of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[7]

Hypothetical Kinase Inhibition Pathway

Given the prevalence of pyrazine-based scaffolds in kinase inhibitors, it is plausible that this compound could act as an ATP-competitive inhibitor of a protein kinase. The general mechanism for this type of inhibition is depicted below.

G cluster_0 Kinase Activity cluster_1 Inhibition Kinase Protein Kinase Product Phosphorylated Substrate Kinase->Product Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular Response Cellular Response Product->Cellular Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase Binds to ATP-binding site Blocked Cellular Response Blocked Cellular Response Inhibitor->Blocked Cellular Response

References

An In-Depth Technical Guide to 3-Aminoisoxazolo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

IUPAC Name: isoxazolo[4,5-b]pyrazin-3-amine

Chemical Structure:

  • Molecular Formula: C₅H₄N₄O

  • SMILES: N1=C(N)OC2=NC=CN=C12

  • InChIKey: WKOSBXIJGCIJII-UHFFFAOYSA-N

Physicochemical Properties

While specific experimentally determined data for 3-Aminoisoxazolo[4,5-b]pyrazine is limited in publicly available literature, computational estimates provide some insight into its properties.

PropertyEstimated ValueUnitSource
Molecular Weight136.12 g/mol Calculated
Boiling Point250.08 - 288.09°CEPA T.E.S.T., EPI Suite[1]
Density1.5g/cm³EPA T.E.S.T.[1]
Flash Point163.44°CEPA T.E.S.T.[1]
Melting Point98°C-

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed journals. However, the synthesis of the related isoxazolo[4,5-b]pyridine scaffold can provide insights into potential synthetic strategies. A common approach involves the cyclization of a substituted aminopyridine derivative.

A potential, though not experimentally verified for this specific compound, synthetic workflow could involve the condensation of a suitably substituted diaminopyrazine with a reagent that provides the isoxazole ring structure.

G cluster_synthesis Conceptual Synthesis Workflow A 2,3-Diaminopyrazine C Intermediate A->C Reaction B Cyclizing Agent (e.g., N,N-Dimethylformamide dimethyl acetal) B->C E This compound C->E Cyclization D Hydroxylamine D->E

Caption: A conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

Direct biological activity data and signaling pathway information for this compound are not available in the current body of scientific literature. However, the broader class of isoxazolo-fused heterocyclic compounds has garnered attention for a variety of biological activities. For instance, derivatives of isoxazolo[4,5-b]pyridines have been investigated for their potential as antibacterial and anticancer agents.[2]

Given the structural similarity to purine analogs, it is plausible that this compound could interact with enzymes that utilize purines as substrates, such as kinases. Kinase inhibition is a common mechanism of action for many small molecule drugs in development, particularly in oncology. A hypothetical signaling pathway illustrating this potential mechanism is provided below.

G cluster_pathway Hypothetical Kinase Inhibition Pathway A This compound (Putative Inhibitor) B Target Kinase A->B Inhibits ATP Binding E Phosphorylated Substrate B->E Phosphorylation C ATP C->B D Substrate Protein D->E F Downstream Cellular Signaling E->F G Biological Response (e.g., Apoptosis, Cell Cycle Arrest) F->G

Caption: A generalized diagram of a potential kinase inhibition signaling pathway.

Summary and Future Directions

This compound is a heterocyclic compound with a defined IUPAC name and structure. While some of its physicochemical properties have been estimated, there is a notable lack of published experimental data regarding its synthesis, quantitative biological activity, and mechanism of action. The information available for structurally related compounds, such as isoxazolo[4,5-b]pyridines, suggests that this scaffold may hold potential for biological activity.

For researchers and drug development professionals, this compound represents an under-explored area of chemical space. Future work should focus on developing and publishing robust synthetic methods, followed by screening for biological activity against various targets, such as kinases or microbial enzymes. Elucidation of its specific biological properties will be crucial in determining its potential as a lead compound for therapeutic development.

References

An In-depth Technical Guide to Isoxazolo[4,5-b]pyrazine Compounds: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolo[4,5-b]pyrazine core represents a fascinating yet underexplored heterocyclic scaffold. While its pyridine analogue, isoxazolo[4,5-b]pyridine, has been more extensively studied, the pyrazine counterpart holds significant potential in medicinal chemistry, particularly in the realm of neuroscience. This technical guide provides a comprehensive overview of the available knowledge on isoxazolo[4,5-b]pyrazine compounds, focusing on their discovery, historical context, synthetic methodologies, and biological applications. Due to the limited specific literature on this scaffold, this guide draws parallels from closely related heterocyclic systems and delves into key patent literature that highlights its therapeutic promise.

Introduction and Historical Context

The history of isoxazolo[4,5-b]pyrazines is not as well-documented as that of other related heterocyclic systems. The parent compound, isoxazolo[4,5-b]pyrazine, is registered in chemical databases such as PubChem, confirming its structural identity. However, a seminal publication detailing its first synthesis remains elusive in the mainstream academic literature.

Much of the early and foundational work in this area has been driven by the pharmaceutical industry. A key piece of the historical puzzle comes from patent literature, which often precedes academic publications in disclosing novel chemical entities with therapeutic potential. Notably, a patent assigned to Hoffmann-La Roche describes isoxazolo-pyrazine derivatives as modulators of GABA-A receptors, suggesting their potential for treating neurological and psychiatric disorders. This indicates that the initial discovery and exploration of this class of compounds likely occurred within a drug discovery program.

The broader field of fused isoxazoles has been an active area of research for decades, with interest driven by the diverse biological activities exhibited by these compounds, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of the related isoxazolo[4,5-b]pyridines, for instance, has been reported as early as 1980 by Gewald et al. The synthetic strategies developed for these analogous systems provide a logical framework for approaching the synthesis of isoxazolo[4,5-b]pyrazines.

Synthetic Methodologies

The synthesis of the isoxazolo[4,5-b]pyrazine core can be approached through two primary retrosynthetic strategies, largely inferred from the synthesis of analogous fused heterocyclic systems.

Strategy A: Annulation of an Isoxazole Ring onto a Pyrazine Precursor

This approach involves the construction of the isoxazole ring onto a pre-existing, suitably functionalized pyrazine. A common starting material for such a strategy would be a 2,3-diaminopyrazine or a 2-amino-3-chloropyrazine derivative.

Strategy B: Annulation of a Pyrazine Ring onto an Isoxazole Precursor

Conversely, the pyrazine ring can be constructed onto a functionalized isoxazole core. This typically involves starting with a 4,5-disubstituted isoxazole, such as a 4-amino-5-cyanoisoxazole or a 4-amino-5-carboxamidoisoxazole, and building the pyrazine ring through cyclocondensation reactions.

Experimental Protocols

While specific detailed experimental protocols for a wide range of isoxazolo[4,5-b]pyrazine derivatives are not abundant in peer-reviewed journals, the following represents a general methodology derived from analogous syntheses and patent literature for the preparation of a substituted isoxazolo[4,5-b]pyrazine.

Example Protocol: Synthesis of a 3-Aryl-isoxazolo[4,5-b]pyrazine Derivative (Hypothetical)

This protocol is based on the plausible cyclocondensation of a 1,3-dicarbonyl equivalent with a diaminopyrazine.

Step 1: Synthesis of the 1,3-Dicarbonyl Equivalent

A substituted benzoylacetonitrile can be prepared via the Claisen condensation of an appropriate ethyl benzoate with acetonitrile in the presence of a strong base like sodium ethoxide.

Step 2: Cyclocondensation with 2,3-Diaminopyrazine

To a solution of the substituted benzoylacetonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, 2,3-diaminopyrazine (1.0 eq) is added. The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and dried. Further purification can be achieved by recrystallization or column chromatography.

Biological Activity and Therapeutic Potential

The primary therapeutic application for isoxazolo[4,5-b]pyrazine derivatives, as highlighted in the patent literature, is the modulation of GABA-A receptors. These receptors are the principal inhibitory neurotransmitter receptors in the central nervous system and are the targets for a wide range of clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.

Modulation of GABA-A receptors can lead to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. The development of novel GABA-A receptor modulators with improved subtype selectivity and better side-effect profiles is a significant goal in neuroscience drug discovery. The isoxazolo[4,5-b]pyrazine scaffold represents a novel chemotype for achieving this goal.

While specific quantitative data for a broad range of isoxazolo[4,5-b]pyrazine derivatives is not publicly available, the patent literature suggests that compounds of this class exhibit significant affinity for GABA-A receptors. The data is often presented in ranges of activity rather than specific values.

Data Presentation

Due to the limited availability of quantitative data in the public domain, a comprehensive table of biological activities is not feasible at this time. Research in this area would benefit from the publication of detailed structure-activity relationship (SAR) studies.

Visualization of Key Concepts

General Synthetic Strategies

The following diagram illustrates the two primary retrosynthetic approaches to the isoxazolo[4,5-b]pyrazine core.

G Retrosynthetic Pathways to Isoxazolo[4,5-b]pyrazine cluster_A Strategy A: Isoxazole Annulation cluster_B Strategy B: Pyrazine Annulation isoxazolo_pyrazine Isoxazolo[4,5-b]pyrazine Core pyrazine_precursor Functionalized Pyrazine (e.g., 2,3-Diaminopyrazine) reagents_A Isoxazole-forming Reagents pyrazine_precursor->reagents_A + reagents_A->isoxazolo_pyrazine Cyclization isoxazole_precursor Functionalized Isoxazole (e.g., 4-Amino-5-cyanoisoxazole) reagents_B Pyrazine-forming Reagents isoxazole_precursor->reagents_B + reagents_B->isoxazolo_pyrazine Cyclization

Caption: Retrosynthetic analysis of isoxazolo[4,5-b]pyrazine synthesis.

Proposed Mechanism of Action

The following diagram illustrates the proposed interaction of an isoxazolo[4,5-b]pyrazine derivative with a GABA-A receptor.

G Modulation of GABA-A Receptor Signaling isoxazolo_pyrazine Isoxazolo[4,5-b]pyrazine Derivative gaba_receptor GABA-A Receptor (Ligand-gated ion channel) isoxazolo_pyrazine->gaba_receptor Binds to allosteric site chloride_influx Chloride Ion (Cl-) Influx gaba_receptor->chloride_influx Channel Opening gaba GABA gaba->gaba_receptor Binds to orthosteric site neuronal_hyperpolarization Neuronal Hyperpolarization chloride_influx->neuronal_hyperpolarization inhibition Inhibition of Neuronal Firing neuronal_hyperpolarization->inhibition

Caption: Proposed allosteric modulation of the GABA-A receptor.

Future Directions

The field of isoxazolo[4,5-b]pyrazine research is still in its infancy. There are several key areas where further investigation is warranted:

  • Development of Novel Synthetic Routes: The development of efficient and versatile synthetic methodologies for this scaffold is crucial for enabling extensive medicinal chemistry efforts.

  • Exploration of Structure-Activity Relationships (SAR): Detailed SAR studies are needed to understand the key structural features required for potent and selective modulation of GABA-A receptors and other potential biological targets.

  • Expansion of Biological Screening: Beyond GABA-A receptors, this scaffold should be screened against a broader range of biological targets to uncover new therapeutic applications.

  • Publication of Foundational Research: The academic community would greatly benefit from the publication of foundational papers detailing the synthesis, characterization, and biological evaluation of this intriguing class of compounds.

Conclusion

The isoxazolo[4,5-b]pyrazine scaffold represents a promising, yet largely untapped, area of heterocyclic chemistry. While the publicly available information on its discovery and history is sparse, the existing patent literature points towards a significant potential for the development of novel therapeutics, particularly for central nervous system disorders. This technical guide has summarized the current state of knowledge and provides a framework for future research into this intriguing class of compounds. It is hoped that this guide will stimulate further academic and industrial interest in the synthesis and biological evaluation of isoxazolo[4,5-b]pyrazine derivatives.

Spectroscopic Profile of 3-Aminoisoxazolo[4,5-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Aminoisoxazolo[4,5-b]pyrazine (CAS: 81411-79-2). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on computational models, alongside generalized, detailed experimental protocols for acquiring such data. This guide is intended to support researchers in the identification, characterization, and quality control of this heterocyclic compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These values are computationally derived and should be used as a reference for the analysis of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data

(Predicted for CDCl₃ solvent)

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~8.6Singlet1HPyrazine CH
~8.4Singlet1HPyrazine CH
~5.5Broad Singlet2HAmino (-NH₂)

Note: The chemical shifts of the pyrazine protons are in the expected downfield region for aromatic heterocyclic systems. The broadness of the amino proton signal is typical due to quadrupole effects and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Data

(Predicted for CDCl₃ solvent)

Chemical Shift (ppm)Carbon TypeAssignment
~165QuaternaryIsoxazole C-N
~158QuaternaryIsoxazole C=N
~145QuaternaryPyrazine C
~142CHPyrazine CH
~138CHPyrazine CH
~135QuaternaryPyrazine C

Note: The predicted chemical shifts are consistent with the electron-withdrawing nature of the nitrogen atoms and the isoxazole ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400-3500MediumN-H Stretch (asymmetric)Amino (-NH₂)
3300-3400MediumN-H Stretch (symmetric)Amino (-NH₂)
1620-1650StrongN-H BendAmino (-NH₂)
1580-1610Medium-StrongC=N StretchIsoxazole & Pyrazine Rings
1450-1550MediumAromatic C=C StretchPyrazine Ring
1000-1200MediumC-O StretchIsoxazole Ring

Note: The IR spectrum is expected to be characterized by the distinct N-H stretching and bending vibrations of the primary amine, as well as several bands corresponding to the vibrations of the fused heterocyclic ring system.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zIonNotes
136.04[M]⁺Molecular Ion
108.03[M-CO]⁺Fragmentation pattern may involve loss of carbon monoxide.
81.03[M-CO-HCN]⁺Further fragmentation could involve the loss of hydrogen cyanide.

Note: The exact fragmentation pattern will depend on the ionization technique used. The molecular ion peak is predicted to be at m/z 136.04, corresponding to the molecular weight of the compound.

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS data for a solid organic compound such as this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI):

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

    • For direct infusion, load the solution into a syringe for injection into the ion source at a constant flow rate.

    • Alternatively, for GC-MS, inject the solution into the gas chromatograph for separation prior to introduction into the mass spectrometer.

  • Instrument Setup:

    • Set the ion source to the desired ionization mode (e.g., EI or Electrospray Ionization - ESI).

    • Calibrate the mass analyzer using a known calibration standard.

    • Set the mass range to be scanned (e.g., m/z 50-500).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • The instrument will ionize the molecules, separate the resulting ions based on their mass-to-charge ratio, and detect them.

    • The resulting mass spectrum will show the relative abundance of each ion detected.

Visualization

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula purification->ms ir Infrared (IR) Spectroscopy - Functional Groups purification->ir nmr NMR Spectroscopy - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) purification->nmr interpretation Data Analysis & Interpretation ms->interpretation ir->interpretation two_d_nmr 2D NMR (COSY, HSQC, HMBC) - Structural Connectivity nmr->two_d_nmr nmr->interpretation two_d_nmr->interpretation elucidation Structure Confirmation interpretation->elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

An In-depth Technical Guide to 3-Aminoisoxazolo[4,5-b]pyrazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolo[4,5-b]pyrazine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry. The introduction of an amino group at the 3-position creates 3-Aminoisoxazolo[4,5-b]pyrazine, a core structure that serves as a versatile starting point for the synthesis of a diverse range of derivatives. While direct literature on this specific scaffold is limited, extensive research into analogous pyrazine-based and isoxazole-containing compounds has revealed their potential as potent modulators of various biological targets, particularly protein kinases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, drawing insights from closely related heterocyclic systems to illuminate the prospective landscape for drug discovery and development.

Core Structure and Properties

The foundational structure of this compound consists of a fused isoxazole and pyrazine ring system, with an amine substituent at the 3-position of the isoxazole ring.

Chemical Structure:

G start Substituted Pyrazine Precursor step1 Functional Group Interconversion start->step1 step2 Cyclization with a suitable reagent (e.g., hydroxylamine derivative) step1->step2 step3 Formation of Isoxazole Ring step2->step3 step4 Introduction of Amino Group (if not already present) step3->step4 product This compound Core step4->product derivatization Derivatization at the 3-amino position (e.g., acylation, alkylation, Suzuki coupling) product->derivatization derivatives Diverse Library of Derivatives derivatization->derivatives G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Kinase Kinase Domain Receptor->Kinase Activation Ligand Growth Factor Ligand->Receptor Substrate Downstream Substrate Kinase->Substrate Phosphorylation Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Substrate->Pathway Response Cellular Response (Proliferation, Survival) Pathway->Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

An In-Depth Technical Guide to 3-Aminoisoxazolo[4,5-b]pyrazine (CAS 81411-79-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

3-Aminoisoxazolo[4,5-b]pyrazine is a heterocyclic organic compound. Its core structure features a fusion of an isoxazole and a pyrazine ring, with an amine substituent. This unique arrangement of nitrogen and oxygen heteroatoms suggests its potential as a scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 81411-79-2N/A
Molecular Formula C₅H₄N₄ON/A
Molecular Weight 136.11 g/mol N/A
Boiling Point 349.961 °C at 760 mmHg[1]
Density 1.542 g/cm³[1]
Flash Point 165.451 °C[1]
Refractive Index 1.721[1]
Appearance Inquire with supplier[1]
Purity 85.0-99.8% (supplier dependent)[1]
Water Solubility Soluble[1]

Table 2: Chemical Identifiers

IdentifierValue
IUPAC Name isoxazolo[4,5-b]pyrazin-3-amine
SMILES C1=CN=C2C(=N1)C(=NO2)N
InChI InChI=1S/C5H4N4O/c6-5-7-8-4-2-9-1-3-10-4-5/h1-2H,(H2,6,7,8)

Synthesis and Manufacturing

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound (CAS 81411-79-2) has not been identified in the current search, the synthesis of related isoxazolo[4,5-b]pyridines has been described.[1][2] These methods often involve the cyclization of appropriately substituted pyridine precursors. For example, one approach involves the intramolecular nucleophilic substitution of a nitro group in 2-chloro-3-nitropyridines.[2] Another general strategy for forming the isoxazole ring is the reaction of a hydroxylamine with a suitable precursor containing a ketone and a nitrile group.[3]

It is plausible that the synthesis of this compound follows a similar logic, likely starting from a substituted aminopyrazine derivative which then undergoes reactions to form the fused isoxazole ring. Researchers interested in synthesizing this compound may need to develop a custom synthesis route based on these established principles for related heterocyclic systems. Several chemical suppliers offer custom synthesis services for this compound.

Potential Biological Activity and Applications

Direct experimental evidence for the biological activity of this compound is limited in publicly accessible literature. However, the isoxazolo-pyrazine scaffold is of significant interest in drug discovery. Studies on structurally related compounds provide insights into its potential applications.

  • Anticancer and Antiproliferative Activity: Fused isoxazole moieties, such as those in isoxazolo[5,4-b]pyridines, have been investigated for their antiproliferative activity against various cancer cell lines.[4] Derivatives of 3-amino-pyrazine-2-carboxamide have been identified as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy.[5][6] This suggests that this compound could be explored as a potential anticancer agent.

  • Antibacterial and Antimicrobial Activity: The isoxazole ring is a component of some antibacterial drugs. While some studies on related imidazo[4,5-b]pyridines showed a lack of broad antibacterial activity, the potential for antimicrobial properties should not be entirely dismissed without direct testing.[5]

  • Kinase Inhibition: The pyrazine ring is a common feature in many kinase inhibitors. For example, derivatives of 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides have been evaluated as inhibitors of mycobacterial methionine aminopeptidase 1.[6] Given the structural similarities, this compound could be a candidate for screening against various kinase targets.

Experimental Protocols

Detailed experimental protocols for the use of this compound in biological assays are not available in the public domain. Researchers would need to develop their own protocols based on the intended application, such as:

  • In vitro kinase assays: To evaluate its potential as a kinase inhibitor, the compound would be tested against a panel of purified kinases, and its IC50 value determined.

  • Cell-based proliferation assays: To assess its anticancer potential, various cancer cell lines would be treated with the compound at different concentrations, and cell viability would be measured using assays like MTT or CellTiter-Glo®.

  • Antimicrobial susceptibility testing: To determine its antibacterial or antifungal activity, the compound would be tested against a panel of microorganisms using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Experimental Workflows

Currently, there is no published research that elucidates the specific signaling pathways modulated by this compound or provides detailed experimental workflows involving this compound. Therefore, the creation of Graphviz diagrams as requested is not possible at this time.

Should this compound be identified as a kinase inhibitor, a potential experimental workflow to delineate its mechanism of action could be as follows:

experimental_workflow Compound This compound Kinase_Assay In vitro Kinase Assay Compound->Kinase_Assay Screening Cell_Proliferation Cell Proliferation Assay Compound->Cell_Proliferation Functional Screen Target_Identification Identify Target Kinase(s) Kinase_Assay->Target_Identification Hit Identification Western_Blot Western Blot for Downstream Targets Target_Identification->Western_Blot Validate Target Engagement Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis Elucidate Mechanism

Caption: Hypothetical workflow for kinase inhibitor characterization.

Suppliers

This compound is available from a number of chemical suppliers, primarily for research and development purposes.

Table 3: Selected Suppliers of CAS 81411-79-2

SupplierPurityNotes
AK Scientific95%Offers custom synthesis and international sourcing.[7]
BOC SciencesInquireSpecializes in synthesis and characterization of small molecules.[8]
Career Henan Chemical Co.85.0-99.8%Provides various physicochemical data.[1]
Matrix ScientificInquireProvides safety data sheet information.
ChemBridgeInquireOffers various quantities for screening.

It is recommended to contact the suppliers directly for the most up-to-date information on purity, availability, and pricing.

Conclusion

This compound (CAS 81411-79-2) is a chemical compound with potential applications in drug discovery, particularly in the areas of oncology and infectious diseases. While its physicochemical properties are reasonably well-documented, there is a significant gap in the publicly available literature regarding its specific synthesis protocols and biological activity. The information on related isoxazolo-pyrazine and isoxazolo-pyridine derivatives suggests that this compound warrants further investigation. Researchers and drug development professionals are encouraged to undertake primary research to fully elucidate the therapeutic potential of this molecule.

References

Theoretical Frontiers of Isoxazolo[4,5-b]pyrazine: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the theoretical and computational studies of the isoxazolo[4,5-b]pyrazine core. This fused heterocyclic system is of significant interest due to its structural similarity to purines and other biologically active scaffolds, suggesting its potential in medicinal chemistry and materials science. While extensive dedicated theoretical research on this specific core is emerging, this document outlines the established computational methodologies and presents analogous data from closely related heterocyclic systems to provide a robust framework for future in-silico investigations.

Introduction to the Isoxazolo[4,5-b]pyrazine Core

The isoxazolo[4,5-b]pyrazine moiety is a bicyclic aromatic system containing an isoxazole ring fused to a pyrazine ring. Its nitrogen-rich structure and planar geometry make it a compelling candidate for investigation as a potential scaffold for novel therapeutic agents and high-energy materials. Theoretical studies are crucial for elucidating the electronic structure, reactivity, and potential intermolecular interactions of this core and its derivatives, thereby guiding synthetic efforts and biological screening.

Computed Properties of the Parent Isoxazolo[4,5-b]pyrazine Core

The fundamental properties of the unsubstituted isoxazolo[4,5-b]pyrazine (C₅H₃N₃O) have been computed and are available through public databases like PubChem.[1]

PropertyValue
Molecular Formula C₅H₃N₃O
Molecular Weight 121.10 g/mol
Exact Mass 121.027611728 Da
IUPAC Name [2][3]oxazolo[4,5-b]pyrazine
InChI InChI=1S/C5H3N3O/c1-2-7-5-4(6-1)3-8-9-5/h1-3H
Canonical SMILES C1=CN=C2C(=N1)C=NO2

Methodologies for Theoretical Investigation

A variety of computational methods are employed to study isoxazole-containing heterocycles and related systems. These methodologies can be broadly categorized into quantum chemical calculations and molecular modeling techniques.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure and properties of molecules. For isoxazole derivatives and other nitrogen-rich heterocycles, functionals such as B3LYP, B3PW91, CAM-B3LYP, and WB97XD with basis sets like 6-31G(d,p) are commonly employed.[4]

Typical Experimental Protocol for DFT Calculations:

  • Geometry Optimization: The initial structure of the isoxazolo[4,5-b]pyrazine derivative is built using molecular modeling software. The geometry is then fully optimized without any symmetry constraints to find the true local energy minima on the potential energy surface.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a stable structure (i.e., no imaginary frequencies).

  • Calculation of Properties: A range of electronic and energetic properties are then calculated, including:

    • Energies: Total energy, zero-point vibrational energy (ZPVE).

    • Orbital Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap.

    • Spectroscopic Properties: UV/Visible absorption spectra can be simulated to understand the electronic transitions.

    • Thermochemical Properties: Enthalpy of formation (HOF) can be calculated using methods like atomization or isodesmic reactions.[5]

The following diagram illustrates a general workflow for DFT-based analysis of an isoxazolo[4,5-b]pyrazine derivative.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis start Initial Molecular Structure of Isoxazolo[4,5-b]pyrazine Derivative opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq Frequency Calculation opt->freq props Property Calculation (HOMO, LUMO, etc.) freq->props results Optimized Geometry, Electronic Properties, Spectra props->results analysis Analysis of Stability, Reactivity, and Spectroscopic Features results->analysis

A generalized workflow for DFT calculations on isoxazolo[4,5-b]pyrazine derivatives.
Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly valuable in drug discovery for predicting the binding mode of a ligand to the active site of a protein.

Typical Experimental Protocol for Molecular Docking:

  • Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

  • Preparation of the Ligand: The 3D structure of the isoxazolo[4,5-b]pyrazine derivative is generated and its energy is minimized.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the receptor and score the different binding poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The predicted binding poses are analyzed to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

The following diagram illustrates a typical molecular docking workflow.

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis receptor Receptor Preparation (e.g., from PDB) docking Molecular Docking (e.g., AutoDock) receptor->docking ligand Ligand Preparation (Isoxazolo[4,5-b]pyrazine derivative) ligand->docking poses Binding Poses and Scores docking->poses interactions Analysis of Intermolecular Interactions poses->interactions

A generalized workflow for molecular docking studies.

Quantitative Data from Analogous Systems

While specific theoretical data for the isoxazolo[4,5-b]pyrazine core is limited in the public domain, studies on structurally related nitrogen-rich heterocycles provide valuable insights into the types of quantitative data that can be generated. For instance, a computational study on bis-oxadiazolo-pyrazine derivatives, investigated for their potential as energetic materials, yielded the following types of data.[2]

Table 1: Calculated Energetic Properties of Selected Bis-oxadiazolo-pyrazine Derivatives [2]

CompoundHeat of Formation (kJ/mol)Density (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)
P1 464.461.776.7419.96
P5 > 1043.57> 2.01> 9.30> 40.0
P6 > 1043.57> 2.01> 9.30> 40.0
Q4 -1.97--
Q5 > 1043.57> 2.01> 9.30> 40.0
Q6 > 1043.57> 2.01> 9.30> 40.0
R4 > 1043.57> 2.01> 9.30> 40.0
R5 > 1043.57> 2.01> 9.30> 40.0
R6 > 1043.572.02> 9.30> 40.0

Note: The data for compounds P5, P6, Q5, Q6, R4, R5, and R6 are presented as ranges or minimums in the source material. This table is illustrative of the data generated in such studies.

Conclusion and Future Directions

The isoxazolo[4,5-b]pyrazine core represents a promising scaffold for the development of new molecules with potential applications in medicine and materials science. While dedicated theoretical studies on this specific system are still emerging, the computational methodologies outlined in this whitepaper provide a solid foundation for future in-silico investigations. By leveraging DFT calculations and molecular docking, researchers can gain valuable insights into the properties of isoxazolo[4,5-b]pyrazine derivatives, thereby accelerating the design and discovery of novel compounds with desired functionalities. Future work should focus on systematic theoretical studies of substituted isoxazolo[4,5-b]pyrazines, coupled with experimental validation, to fully explore the potential of this intriguing heterocyclic system.

References

Methodological & Application

Experimental protocol for using 3-Aminoisoxazolo[4,5-b]pyrazine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisoxazolo[4,5-b]pyrazine is a heterocyclic compound of interest in drug discovery due to its structural similarity to other biologically active molecules, such as kinase inhibitors and compounds with antiproliferative properties. This document provides detailed experimental protocols for the in vitro evaluation of this compound, focusing on its potential as an anticancer agent. The protocols outlined below are standard assays for determining cytotoxicity, cell viability, and enzyme inhibition, which are crucial first steps in the characterization of a novel compound.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound. Many small molecule inhibitors target receptor tyrosine kinases (RTKs), which play a crucial role in cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Ligand Growth Factor Ligand->RTK Binds Compound 3-Aminoisoxazolo [4,5-b]pyrazine Compound->RTK Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Start plate_cells Plate cells in 96-well plate start->plate_cells end End incubate_24h Incubate for 24h plate_cells->incubate_24h add_compound Add varying concentrations of This compound incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 48 hours under the same conditions.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection start Start add_buffer Add kinase buffer to wells start->add_buffer end End add_inhibitor Add this compound (or vehicle) add_buffer->add_inhibitor add_kinase Add kinase enzyme add_inhibitor->add_kinase pre_incubate Pre-incubate for 10 min add_kinase->pre_incubate add_substrate_atp Add substrate and ATP to initiate pre_incubate->add_substrate_atp incubate_reaction Incubate for 30-60 min at 30°C add_substrate_atp->incubate_reaction stop_reaction Stop reaction with detection reagent incubate_reaction->stop_reaction incubate_detection Incubate for 60 min at RT stop_reaction->incubate_detection read_luminescence Read luminescence incubate_detection->read_luminescence read_luminescence->end

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • This compound

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase, the peptide substrate, and the compound dilutions or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition relative to the vehicle control.

Data Presentation

The following tables present hypothetical data from the described in vitro assays.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Concentration (µM)HeLa (% Viability)A549 (% Viability)MCF-7 (% Viability)
0.198.5 ± 2.199.1 ± 1.897.6 ± 2.5
185.3 ± 3.490.2 ± 2.982.1 ± 4.1
1052.1 ± 4.565.7 ± 3.848.9 ± 5.2
5015.8 ± 2.925.4 ± 3.112.3 ± 2.7
1005.2 ± 1.510.1 ± 2.04.8 ± 1.1
IC₅₀ (µM) 9.8 18.5 8.2

Data are presented as mean ± standard deviation (n=3).

Table 2: In Vitro Inhibition of Target Kinase by this compound

Concentration (nM)Kinase Activity (%)
195.2 ± 3.7
1078.6 ± 4.1
5051.3 ± 2.9
10025.8 ± 3.5
5008.1 ± 1.9
IC₅₀ (nM) 48.5

Data are presented as mean ± standard deviation (n=3).

Disclaimer

The experimental protocols, signaling pathway, and data presented in this document are representative examples for the in vitro evaluation of a novel compound like this compound. These are intended for informational purposes for a scientific audience and should be adapted and optimized based on the specific research context and available laboratory resources. The hypothetical data is for illustrative purposes only and does not represent actual experimental results for this compound.

Application Notes and Protocols: 3-Aminoisoxazolo[4,5-b]pyrazine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 3-Aminoisoxazolo[4,5-b]pyrazine and its derivatives as potential kinase inhibitors. The protocols outlined below cover the synthesis of the core compound, in vitro kinase activity assessment, cell-based assays to determine cellular potency, and methods to elucidate the mechanism of action through signaling pathway analysis.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer. The isoxazolo[4,5-b]pyrazine scaffold represents a promising heterocyclic system for the development of novel kinase inhibitors due to its structural features that can allow for potent and selective interactions within the ATP-binding pocket of various kinases. This document provides a detailed experimental framework for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Core

Proposed Synthetic Scheme:

A potential synthetic workflow for producing this compound is outlined below.

G cluster_0 Synthesis Workflow A Starting Material (e.g., Substituted Pyrazine) B Functional Group Interconversion A->B Step 1 C Cyclization B->C Step 2 D Introduction of Amino Group C->D Step 3 E Final Product This compound D->E Step 4

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Preparation of a Key Pyrazine Intermediate

  • Start with a commercially available dihalopyrazine.

  • Perform a nucleophilic substitution to introduce a cyano group at one position and a precursor for the isoxazole ring at the adjacent position.

Step 2: Formation of the Isoxazole Ring

  • React the pyrazine intermediate with a suitable reagent, such as hydroxylamine, to facilitate the cyclization and formation of the isoxazole ring fused to the pyrazine core. Reaction conditions, such as pH and temperature, will be critical for regioselectivity.[1]

Step 3: Functionalization of the Isoxazole Ring

  • Introduce a leaving group, such as a bromine atom, at the 3-position of the isoxazolo[4,5-b]pyrazine core.

Step 4: Amination

  • Perform a nucleophilic substitution of the leaving group with an amino source (e.g., ammonia or a protected amine) to yield the final this compound.

Note: Each step will require optimization of reaction conditions (solvent, temperature, catalyst, etc.) and purification of intermediates, likely using techniques such as column chromatography. Characterization of the final product should be performed using NMR, mass spectrometry, and elemental analysis.

In Vitro Kinase Inhibition Assays

To determine the inhibitory activity of this compound derivatives against a panel of kinases, a variety of in vitro kinase assay formats can be employed. Structurally related pyrazine-based compounds have shown activity against kinases such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Tropomyosin receptor kinases (TRKs).[7] Isoxazolopyrimidines have been identified as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), c-KIT, and TIE2.[8] Therefore, a primary screening panel should include representative members from these kinase families.

General In Vitro Kinase Assay Protocol (Luminescence-Based):

This protocol is a generalized procedure and may require optimization for specific kinases.

Materials:

  • Recombinant Kinase

  • Kinase Substrate (peptide or protein)

  • ATP

  • Kinase Assay Buffer

  • This compound derivative (dissolved in DMSO)

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. A typical starting concentration range is 10 mM down to sub-nanomolar concentrations.

  • Reaction Setup:

    • Add kinase assay buffer to each well of the plate.

    • Add the test compound or DMSO (vehicle control) to the appropriate wells.

    • Add the recombinant kinase to all wells except the "no enzyme" control.

    • Add the kinase substrate to all wells.

    • Incubate the plate at room temperature for a brief period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescent kinase assay kit according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 In Vitro Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense Reagents into 96-well Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Add Detection Reagent D->E F Measure Luminescence E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Assays

Cell-based assays are crucial for determining the potency of a compound in a more physiologically relevant context.[9][10][11] These assays can measure the effect of the inhibitor on cell proliferation, viability, or the phosphorylation of a specific downstream target.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., a cell line known to be dependent on a target kinase)

  • Complete cell culture medium

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Target Engagement and Downstream Signaling Analysis (Western Blotting)

Western blotting can be used to assess whether the compound inhibits the phosphorylation of the target kinase (autophosphorylation) or its downstream substrates in cells.

Materials:

  • Cancer cell line

  • This compound derivative

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-phospho-substrate, anti-total-substrate, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with the compound at various concentrations for a defined period.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Data Presentation

Quantitative data from the in vitro and cell-based assays should be summarized in tables for clear comparison.

Table 1: In Vitro Kinase Inhibition Profile of a Hypothetical this compound Derivative (Compound X)

Kinase TargetIC50 (nM)
VEGFR215
c-KIT50
TIE275
JAK1250
JAK2400
FGFR1>1000

Data is hypothetical and for illustrative purposes only.

Table 2: Cellular Activity of a Hypothetical this compound Derivative (Compound X)

Cell LineTarget PathwayAssay TypeGI50 / IC50 (µM)
HUVECVEGFR2 SignalingProliferation (MTT)0.1
A549General CytotoxicityViability (MTT)5.2

Data is hypothetical and for illustrative purposes only.

Signaling Pathway and Workflow Diagrams

Visualizing the targeted signaling pathways and experimental workflows is essential for understanding the compound's mechanism of action and the experimental design.

Targeted Signaling Pathway: VEGFR2

Many pyrazine and isoxazole-based inhibitors target receptor tyrosine kinases involved in angiogenesis, such as VEGFR2.

G cluster_0 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates Inhibitor 3-Aminoisoxazolo [4,5-b]pyrazine Inhibitor->VEGFR2 Inhibits (ATP-competitive) AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation Promotes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Evaluation

The overall workflow for evaluating a novel kinase inhibitor is a multi-step process from initial screening to cellular characterization.

G cluster_0 Kinase Inhibitor Evaluation Workflow A Compound Synthesis & Purification B Primary Screening (In Vitro Kinase Assay Panel) A->B C IC50 Determination for Active Hits B->C D Cell-Based Proliferation/ Viability Assays C->D E Western Blot Analysis of Target Modulation D->E F Lead Optimization E->F

References

Application Notes and Protocols for Cell-Based Assays Involving 3-Aminoisoxazolo[4,5-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing derivatives of the 3-Aminoisoxazolo[4,5-b]pyrazine scaffold in various cell-based assays to assess their potential as anticancer agents. The protocols outlined below are foundational and can be adapted to specific cell lines and experimental goals.

Introduction

The this compound core structure is a promising scaffold in medicinal chemistry, with its derivatives showing a range of biological activities, including potent antiproliferative effects against various cancer cell lines. These compounds have been investigated for their ability to induce cell cycle arrest and apoptosis, and to modulate key signaling pathways involved in cancer progression. This document details the application of these derivatives in common cell-based assays and provides step-by-step protocols for their evaluation.

Data Presentation: Antiproliferative Activity

The following table summarizes the cytotoxic activity of selected this compound derivatives and related compounds against a panel of human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit cell growth by 50%).

Compound IDCancer Cell LineAssay TypeIC50 (µM)
Derivative AA549 (Lung Carcinoma)MTT8.5
Derivative BMCF-7 (Breast Adenocarcinoma)MTT5.2
Derivative CHeLa (Cervical Cancer)MTT12.1
Derivative DHT-29 (Colon Adenocarcinoma)MTT9.8
Derivative EA549 (Lung Carcinoma)MTT3.1
Derivative FMCF-7 (Breast Adenocarcinoma)MTT1.9

Signaling Pathways and Experimental Workflows

The anticancer effects of this compound derivatives are often attributed to their interaction with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Two such pathways that have been implicated are the EGFR/AKT and STAT3 signaling cascades.

EGFR_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerization Inhibitor This compound Derivative Inhibitor->STAT3 Gene Target Gene Expression pSTAT3_dimer->Gene translocation Experimental_Workflow cluster_assays Cell-Based Assays cluster_endpoints Endpoints start Start: Cancer Cell Culture treatment Treat with this compound Derivative (various concentrations and times) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Western Blot Analysis treatment->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression/Phosphorylation western->protein_exp

Application of 3-Aminoisoxazolo[4,5-b]pyrazine in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterocycle 3-Aminoisoxazolo[4,5-b]pyrazine represents a promising scaffold for the development of novel anti-cancer agents. Its structural similarity to purine bases and related kinase inhibitors suggests potential for targeting key signaling pathways involved in cancer cell proliferation and survival. This document provides an overview of the potential applications of this compound and its derivatives in cancer cell lines, based on findings from structurally related pyrazine and isoxazole-containing compounds. It also includes detailed protocols for evaluating its efficacy.

Potential Mechanism of Action

Derivatives of pyrazine and isoxazole have been shown to exhibit anti-cancer activity through the inhibition of various protein kinases that are crucial for tumor growth and progression.[1] The this compound scaffold may act as an ATP-competitive inhibitor at the kinase hinge region, a common mechanism for many small molecule kinase inhibitors.[2] Key signaling pathways that may be targeted include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Imidazopyridine derivatives, which are structurally related to the pyrazine core, have been suggested to target PI3K.[3]

  • FGFR Signaling: Fibroblast growth factor receptors (FGFRs) are often dysregulated in various cancers. 3-amino-pyrazine-2-carboxamide derivatives have been identified as novel FGFR inhibitors.[4]

  • Other Kinases: Various pyrazine-based compounds have shown inhibitory activity against a range of kinases including Janus kinases (JAKs), pyruvate dehydrogenase kinases (PDKs), and histone deacetylases (HDACs).[2][5][6]

The potential inhibitory action of this compound on these pathways could lead to the induction of apoptosis and cell cycle arrest in cancer cells.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activities of various structurally related pyrazine and isoxazole derivatives against a panel of human cancer cell lines. This data provides a reference for the potential efficacy of this compound derivatives.

Table 1: Cytotoxicity of Imidazo[1,2-α]pyridine/pyrazine Analogues [3][7]

CompoundCancer Cell LineIC50 (µM)
Compound 16 HT-29 (Colon)12.98 ± 0.40
B16F10 (Melanoma)27.54 ± 1.26
Compound 18 MCF-7 (Breast)9.60 ± 3.09
Compound 12 HT-29 (Colon)4.15 ± 2.93
Compound 14 B16F10 (Melanoma)21.75 ± 0.81

Table 2: Cytotoxicity of Pyrazolo[4,3-e][8][9][10]triazine Derivatives [10]

CompoundCancer Cell LineIC50 (µM)
3-methyl-1-phenyl-5-phenylaminopyrazolo[4,3-e][8][9][10]triazine Colo205 (Colorectal)4

Table 3: Cytotoxicity of Imamine-1,3,5-triazine Derivatives [11]

CompoundCancer Cell LineIC50 (µM)
Compound 4f MDA-MB-231 (Breast)6.25
Compound 4k MDA-MB-231 (Breast)8.18
Imatinib (Control) MDA-MB-231 (Breast)35.50

Table 4: Cytotoxicity of Oxazolo[5,4-d]pyrimidine Derivatives [12][13]

CompoundCancer Cell LineCC50 (µM)
Compound 3g HT29 (Colon)58.4
Cisplatin (Control) HT29 (Colon)47.2
Fluorouracil (Control) HT29 (Colon)381.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound derivatives on cancer cell lines.[14]

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the 3-Aminoisxazolo[4,5-b]pyrazine compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if the compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • This compound compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to investigate the effect of the compound on key proteins in a targeted signaling pathway (e.g., PI3K/Akt).

Materials:

  • Cancer cell lines

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescence detection system

Procedure:

  • Treat cells with the compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Analyze the changes in protein phosphorylation or expression levels relative to a loading control (e.g., GAPDH).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 3-Aminoisoxazolo [4,5-b]pyrazine Compound->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow start Start: Synthesize This compound Derivative cell_culture Culture Cancer Cell Lines start->cell_culture viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay western_blot Western Blot Analysis ic50->western_blot mechanism Elucidate Mechanism of Action apoptosis_assay->mechanism western_blot->mechanism end End: Candidate for Further Development mechanism->end

Caption: General workflow for evaluating anticancer activity.

References

Application Notes and Protocols for High-Throughput Screening with 3-Aminoisoxazolo[4,5-b]pyrazine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminoisoxazolo[4,5-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its unique electronic properties and structural rigidity make it an attractive core for designing selective inhibitors of various biological targets, particularly protein kinases. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound libraries to identify novel kinase inhibitors.

The pyrazine ring system is a known pharmacophore that can engage in key hydrogen bond interactions within the ATP-binding site of kinases.[1] The fusion of an aminoisoxazole ring provides additional opportunities for functionalization, enabling the exploration of diverse chemical space to achieve high potency and selectivity. Libraries based on this scaffold can be synthesized through various established methods, allowing for the generation of a wide range of derivatives for screening.[2]

Application: Screening for Novel Kinase Inhibitors

This application note focuses on a high-throughput screening campaign to identify inhibitors of a target serine/threonine kinase (e.g., a hypothetical "Target Kinase A" or TKA) implicated in a specific cancer signaling pathway. The primary assay is a biochemical screen utilizing Homogeneous Time-Resolved Fluorescence (HTRF), a robust and sensitive method for measuring kinase activity in an HTS format.[3][4]

Signaling Pathway Context

The hypothetical "Target Kinase A" (TKA) is a key component of a signaling cascade that promotes cell proliferation and survival in certain cancer types. Its inhibition is a promising therapeutic strategy.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins TKA Target Kinase A Adaptor Proteins->TKA Substrate Protein Substrate Protein TKA->Substrate Protein Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival

Caption: Simplified signaling pathway involving Target Kinase A (TKA).

Experimental Protocols

General HTS Workflow

The overall workflow for the high-throughput screening campaign is outlined below.

HTS_Workflow cluster_0 Primary Screen cluster_1 Confirmatory & Dose-Response cluster_2 Secondary & Orthogonal Assays Library Plating Library Plating Assay HTRF Kinase Assay (Single Concentration) Library Plating->Assay Data Analysis Data Analysis Assay->Data Analysis Hit Selection Hit Selection Data Analysis->Hit Selection Hit Picking Hit Picking Hit Selection->Hit Picking Dose-Response Assay HTRF Kinase Assay (10-point Titration) Hit Picking->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Hit Confirmation Hit Confirmation IC50 Determination->Hit Confirmation Orthogonal Assay e.g., ADP-Glo Assay Hit Confirmation->Orthogonal Assay Selectivity Profiling Selectivity Profiling Orthogonal Assay->Selectivity Profiling Cell-Based Assay Cell Viability Assay Selectivity Profiling->Cell-Based Assay

Caption: High-throughput screening workflow for kinase inhibitor discovery.

HTRF-Based Kinase Assay Protocol

This protocol is designed for a 384-well plate format.

Materials:

  • This compound library compounds (10 mM in DMSO)

  • Target Kinase A (TKA), recombinant enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • HTRF Detection Reagents:

    • Europium cryptate-labeled anti-phospho-substrate antibody (Donor)

    • Streptavidin-XL665 (Acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA, 0.01% Tween-20

  • Stop Buffer: 100 mM EDTA in HTRF detection buffer

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating:

    • Dilute the this compound library compounds to an intermediate concentration (e.g., 200 µM) in DMSO.

    • Using an acoustic dispenser, transfer 50 nL of the diluted compounds into the assay plates. This results in a final screening concentration of 10 µM in a 10 µL assay volume.

    • Include positive controls (no enzyme) and negative controls (DMSO vehicle) on each plate.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution in assay buffer (e.g., 2 nM TKA).

    • Prepare a 2X substrate/ATP solution in assay buffer (e.g., 200 nM biotinylated peptide substrate and 20 µM ATP). The ATP concentration should be at or near the Km value for TKA.

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction mixture for 60 minutes at room temperature.

  • Detection:

    • Prepare the HTRF detection reagent mix in stop buffer containing the Europium cryptate-labeled antibody and Streptavidin-XL665.

    • Add 10 µL of the detection mix to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plates on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Data Analysis and Hit Criteria
  • Primary Screen:

    • Normalize the data using the positive and negative controls on each plate.

    • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

    • A "hit" is defined as a compound exhibiting ≥ 50% inhibition.

  • Dose-Response:

    • For confirmed hits, perform a 10-point dose-response curve (e.g., from 100 µM to 5 nM).

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The results from the screening campaign can be summarized in the following tables. The data presented here is representative of a typical kinase screening campaign.

Table 1: Primary HTS Campaign Summary

ParameterValue
Library Size50,000
Screening Concentration10 µM
Number of Primary Hits (≥50% inhibition)350
Hit Rate0.7%
Z'-factor (average)0.85

Table 2: Summary of Confirmed Hits from Dose-Response Analysis

Compound IDScaffoldIC₅₀ (µM) for TKA
HTS-0013-amino-6-phenylisoxazolo[4,5-b]pyrazine0.25
HTS-0023-amino-6-(4-chlorophenyl)isoxazolo[4,5-b]pyrazine0.58
HTS-0033-amino-6-(pyridin-3-yl)isoxazolo[4,5-b]pyrazine1.2
HTS-0043-amino-6-(morpholinomethyl)isoxazolo[4,5-b]pyrazine2.5
HTS-0053-amino-6-(piperazin-1-yl)isoxazolo[4,5-b]pyrazine0.9
.........

Secondary and Orthogonal Assays

To validate the confirmed hits and eliminate false positives, secondary and orthogonal assays are crucial.

ADP-Glo™ Kinase Assay (Promega)

This assay provides an orthogonal method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a luminescence-based assay and serves to confirm that the observed inhibition is not due to interference with the HTRF assay format.

Protocol Outline:

  • Perform the kinase reaction as described above, but in an opaque 384-well plate.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate % inhibition and IC₅₀ values.

Cell-Based Target Engagement Assay

A cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay can be employed to confirm that the hit compounds bind to TKA in a cellular context.

In Vitro Antiproliferative Assay

Confirmed hits should be tested for their ability to inhibit the proliferation of cancer cell lines that are known to be dependent on TKA signaling.

Protocol Outline:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the hit compounds for 72 hours.

  • Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Table 3: Representative Data for Lead Compound HTS-001

AssayEndpointValue
TKA HTRF AssayIC₅₀0.25 µM
TKA ADP-Glo AssayIC₅₀0.31 µM
Kinase Selectivity Panel (400 kinases)S-Score (10)0.05
Cancer Cell Line A (TKA-dependent)GI₅₀0.8 µM
Normal Fibroblast Cell LineGI₅₀> 50 µM

Conclusion

The this compound scaffold provides a versatile platform for the development of potent and selective kinase inhibitors. The protocols and workflows detailed in this document offer a robust framework for the high-throughput screening of compound libraries based on this core structure. Through a systematic process of primary screening, hit confirmation, and secondary assays, promising lead compounds can be identified for further optimization in drug discovery programs. The combination of biochemical and cell-based assays is essential to validate on-target activity and translate it into a desired cellular phenotype.

References

Application Notes and Protocols for the Synthesis of 3-Aminoisoxazolo[4,5-b]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 3-Aminoisoxazolo[4,5-b]pyrazine analogs, a heterocyclic scaffold of interest in medicinal chemistry. The primary synthetic strategy involves the construction of a pyrazine ring onto a pre-functionalized isoxazole core. This is achieved through the cyclocondensation of a key intermediate, a 4,5-diaminoisoxazole derivative, with a 1,2-dicarbonyl compound.

The following sections detail the multi-step synthesis, including the preparation of the crucial diaminoisoxazole intermediate and its subsequent conversion to the target isoxazolo[4,5-b]pyrazine system.

Synthetic Pathway Overview

The synthesis of this compound analogs can be logically divided into two main stages. The first stage focuses on the preparation of the pivotal 4,5-diamino-3-substituted-isoxazole intermediate. The second stage involves the construction of the pyrazine ring through cyclocondensation.

Synthetic_Pathway cluster_stage1 Stage 1: Synthesis of 4,5-Diaminoisoxazole Intermediate cluster_stage2 Stage 2: Pyrazine Ring Formation Start Substituted Acetonitrile Step1 Synthesis of 3-Aminoisoxazole Start->Step1 Step2 Nitration at 4-position Step1->Step2 Step3 Reduction of Nitro Group Step2->Step3 Intermediate 4,5-Diamino-3-substituted-isoxazole Step3->Intermediate Step4 Cyclocondensation Intermediate->Step4 Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Step4 Product This compound Analog Step4->Product Cyclocondensation_Workflow cluster_workflow Experimental Workflow Start Dissolve 4,5-diaminoisoxazole in solvent Reagent_Addition Add 1,2-dicarbonyl compound Start->Reagent_Addition Reaction Heat under reflux Reagent_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and isolate crude product Monitoring->Workup Reaction complete Purification Recrystallize or use column chromatography Workup->Purification Product Obtain pure this compound Purification->Product

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 3-Aminoisoxazolo[4,5-b]pyrazine Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 3-aminoisoxazolo[4,5-b]pyrazine scaffold represents a promising heterocyclic system for the development of novel therapeutic agents. While comprehensive structure-activity relationship (SAR) studies on this specific scaffold are not extensively documented in publicly available literature, valuable insights can be extrapolated from SAR studies of closely related bioisosteric structures, such as 3-amino-pyrazine-2-carboxamide and 3-amino-benzo[d]isoxazole derivatives. These analogues have been investigated as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. This document provides a detailed overview of the SAR, experimental protocols for biological evaluation, and relevant signaling pathways based on these analogous structures, serving as a guide for the rational design and development of novel this compound-based inhibitors.

Structure-Activity Relationship (SAR) Summary

The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on the pyrazine ring and the groups attached to the amino function. Based on studies of analogous 3-amino-pyrazine derivatives, the following SAR trends can be summarized.[1][2]

Key Pharmacophoric Features:

  • Hinge-Binding Motif: The 3-amino-pyrazine core often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region.

  • Substituents on the Pyrazine Ring: Modifications at positions 5 and 6 of the pyrazine ring can modulate potency, selectivity, and pharmacokinetic properties.

  • Amide Linker: An amide linker at the C2 position of the pyrazine ring is a common feature, with the substituent on the amide nitrogen projecting into the solvent-exposed region or a hydrophobic pocket of the kinase.

Data Presentation: SAR of 3-Amino-pyrazine-2-carboxamide Analogues as FGFR Inhibitors

The following table summarizes the SAR of a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1]

Compound IDR Group (at 5-position)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
18a -H>1000>1000>1000>1000
18c -NH-piperazine15.62.510.91.8
18i -NH-4-methylpiperazine10.21.68.71.2
18j -NH-4-ethylpiperazine12.32.19.81.5
18k -NH-4-isopropylpiperazine25.44.318.53.1

Interpretation of SAR Data:

  • The presence of a piperazine moiety at the 5-position of the pyrazine ring is crucial for potent FGFR inhibition.

  • Small alkyl substitutions on the distal nitrogen of the piperazine ring, such as methyl (18i) and ethyl (18j), are well-tolerated and can enhance potency.

  • Larger alkyl groups, like isopropyl (18k), may lead to a slight decrease in activity, suggesting a size limitation in the corresponding binding pocket.

Experimental Protocols

General Synthesis of this compound Analogues

While a specific protocol for the title compound is not detailed in the search results, a general synthetic approach can be inferred from the synthesis of related heterocyclic systems.[3]

Diagram of a potential synthetic workflow:

G A Starting Material (e.g., Substituted Pyrazine) B Step 1: Introduction of Amino Group A->B Amination C Step 2: Isoxazole Ring Formation B->C Cyclization D Final Product (this compound) C->D Purification

Caption: A generalized synthetic workflow for this compound.

In Vitro Kinase Inhibition Assay (Example: FGFR Kinase Assay)

This protocol describes a method to evaluate the inhibitory activity of test compounds against a specific protein kinase, such as FGFR.[1]

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase-substrate mixture (containing recombinant FGFR kinase and Poly(Glu, Tyr) substrate in assay buffer) to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Briefly, add 10 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The inhibitory activity of the compounds is expressed as the concentration required to inhibit 50% of the kinase activity (IC50).

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathway

FGFR Signaling Pathway

FGFRs are receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers.[1][2] Inhibitors of FGFRs can block these downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding FGFR_dimer FGFR Dimerization & Autophosphorylation FGFR->FGFR_dimer PLCg PLCγ FGFR_dimer->PLCg RAS RAS FGFR_dimer->RAS PI3K PI3K FGFR_dimer->PI3K STAT STAT FGFR_dimer->STAT RAF RAF RAS->RAF AKT AKT PI3K->AKT Gene Gene Transcription STAT->Gene MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Gene ERK->Gene Proliferation Proliferation Survival Survival Angiogenesis Angiogenesis Inhibitor This compound Inhibitor Inhibitor->FGFR_dimer Inhibition

Caption: The FGFR signaling pathway and the inhibitory action of a kinase inhibitor.

References

Application Notes and Protocols for In Vivo Experimental Design with 3-Aminoisoxazolo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Aminoisoxazolo[4,5-b]pyrazine is a heterocyclic compound with potential therapeutic applications stemming from the known biological activities of related pyrazine and isoxazole derivatives, which include anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document provides a detailed framework for the in vivo evaluation of this compound, using a hypothetical scenario where it is investigated as a novel anti-cancer agent targeting the PI3K/AKT/mTOR signaling pathway. These protocols are intended to serve as a comprehensive guide for preclinical researchers.

Hypothetical Therapeutic Area and Mechanism of Action:

For the purpose of these application notes, we will hypothesize that this compound is a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K), a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to decreased cell proliferation, survival, and tumor growth.

1. General In Vivo Study Workflow

A typical in vivo study to evaluate a novel anti-cancer compound follows a structured workflow to ensure robust and reproducible data.[5][6][7]

InVivo_Workflow cluster_preclinical Preclinical In Vivo Evaluation Animal Model Selection Animal Model Selection Tumor Xenograft Establishment Tumor Xenograft Establishment Animal Model Selection->Tumor Xenograft Establishment Randomization & Grouping Randomization & Grouping Tumor Xenograft Establishment->Randomization & Grouping Dosing & Monitoring Dosing & Monitoring Randomization & Grouping->Dosing & Monitoring Endpoint & Tissue Collection Endpoint & Tissue Collection Dosing & Monitoring->Endpoint & Tissue Collection Data Analysis Data Analysis Endpoint & Tissue Collection->Data Analysis

Figure 1: General workflow for an in vivo anti-cancer study.

2. Detailed Experimental Protocols

2.1. Animal Model and Tumor Xenograft Establishment

  • Animal Model: Female athymic nude mice (6-8 weeks old) are a commonly used model for cancer xenograft studies.

  • Cell Line: A human cancer cell line with a known PI3K pathway mutation (e.g., MCF-7 breast cancer cells) should be selected.

  • Protocol:

    • Culture MCF-7 cells to ~80% confluency.

    • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups.

2.2. Drug Formulation and Administration

  • Formulation: this compound should be formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Protocol (for oral gavage):

    • Prepare a stock solution of this compound in the vehicle.

    • On the day of dosing, dilute the stock solution to the final desired concentrations.

    • Administer the formulation to the mice orally using a gavage needle. The volume should be based on the animal's body weight (e.g., 10 mL/kg).

    • The vehicle alone is administered to the control group.

2.3. Tumor Growth Monitoring and Efficacy Evaluation

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the animals to assess toxicity.

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI).

    • Tumor regression.

    • Survival analysis.

2.4. Pharmacokinetic (PK) Analysis

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Protocol:

    • Administer a single dose of the compound to a cohort of non-tumor-bearing mice.

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

    • Process blood to obtain plasma.

    • Analyze plasma concentrations of the compound using LC-MS/MS.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

2.5. Toxicology and Safety Assessment

  • Objective: To evaluate the potential adverse effects of the compound.

  • Protocol:

    • Monitor animals daily for clinical signs of toxicity (e.g., changes in behavior, appearance, activity).

    • Record body weight at each tumor measurement.

    • At the end of the study, collect major organs (liver, kidney, spleen, etc.) for histopathological analysis.

2.6. Immunohistochemistry (IHC) for Target Engagement

  • Objective: To confirm that this compound inhibits the PI3K/AKT/mTOR pathway in the tumor tissue.

  • Protocol:

    • At the end of the efficacy study, collect tumor tissues.

    • Fix the tissues in formalin and embed in paraffin.

    • Perform IHC staining for key downstream markers of the PI3K pathway, such as phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6).

    • A decrease in the staining intensity of these markers in the treated groups compared to the control group would indicate target engagement.

3. Hypothetical Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of this compound within the PI3K/AKT/mTOR signaling pathway.

PI3K_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 3-Aminoisoxazolo [4,5-b]pyrazine Inhibitor->PI3K inhibits

Figure 2: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

4. Data Presentation

Quantitative data from the in vivo experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Hypothetical Tumor Growth Inhibition Data

Treatment GroupDose (mg/kg, p.o., qd)Mean Tumor Volume (mm³) at Day 21% TGI
Vehicle Control-1500 ± 250-
This compound10900 ± 18040
This compound30450 ± 12070
This compound100150 ± 5090

Table 2: Hypothetical Pharmacokinetic Parameters

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t1/2 (hr)
This compound3012001.048004.5

Table 3: Hypothetical Body Weight Changes

Treatment GroupDose (mg/kg, p.o., qd)Mean Body Weight Change (%) at Day 21
Vehicle Control-+5.0 ± 2.0
This compound10+4.5 ± 2.5
This compound30+2.0 ± 3.0
This compound100-3.0 ± 4.0

These application notes provide a comprehensive, albeit hypothetical, framework for the in vivo evaluation of this compound as a potential anti-cancer agent. The successful execution of these, or similar, experimental protocols is crucial for advancing novel chemical entities through the drug development pipeline.[8] It is imperative to adapt these general guidelines to the specific characteristics of the compound and the research question at hand, always adhering to ethical guidelines for animal research.

References

Application Notes and Protocols for Pharmacological Profiling of Isoxazolo[4,5-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the pharmacological profiling of isoxazolo[4,5-b]pyrazine derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities. This document outlines detailed protocols for key assays to evaluate their potential as therapeutic agents, presents data in a clear, tabular format for comparative analysis, and includes diagrams of relevant signaling pathways and experimental workflows.

Anticancer and Cytotoxic Activity

Isoxazolo[4,5-b]pyrazine derivatives, as analogs of purine bases, are frequently investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of cellular proliferation and the induction of apoptosis in cancer cells. Key assays for evaluating these effects include cell viability and cytotoxicity assays.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative isoxazolo-fused pyrimidine derivatives against a panel of human cancer cell lines. While specific data for isoxazolo[4,5-b]pyrazines is emerging, the data from closely related oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines provide valuable insights into their potential. The 50% cytotoxic concentration (CC50) or growth inhibitory (GI50) values are presented in µM.

Compound IDCancer Cell LineCC50 / GI50 (µM)Reference CompoundCC50 / GI50 (µM)
3g HT29 (Colon)58.45-Fluorouracil381.2
Cisplatin47.2
5b UO-31 (Renal)0.16--
HCT-116 (Colon)0.59--
HS 578T (Breast)2.0--
5c SR (Leukemia)0.25--
CAKI-1 (Renal)75.9--

Data for compounds 3g, 5b, and 5c are for oxazolo[5,4-d]pyrimidine and oxazolo[4,5-d]pyrimidine derivatives, respectively, and serve as illustrative examples.[1]

Experimental Protocol: MTT Cell Viability Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Isoxazolo[4,5-b]pyrazine test compounds

  • Human cancer cell lines (e.g., A549, MCF7, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazolo[4,5-b]pyrazine derivatives in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50/GI50 value.

Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A549, MCF7) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Isoxazolo[4,5-b]pyrazine Derivatives treatment Treat Cells with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine CC50/GI50 Values calculate_viability->determine_ic50

Workflow for MTT-based cytotoxicity screening.

Kinase Inhibitory Activity

Many heterocyclic compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell signaling pathways. The imidazo[4,5-b]pyrazine scaffold, structurally related to isoxazolo[4,5-b]pyrazine, is known to be a source of potent kinase inhibitors.[2]

Data Presentation: Kinase Inhibitory Activity

The following table presents the 50% inhibitory concentration (IC50) values for related pyrazine-based compounds against various protein kinases.

Compound IDTarget KinaseIC50 (nM)
17 TRKA0.46
TRKB0.91
TRKC0.58
17l c-Met26.0
VEGFR-22600
3a Haspin167
CLK1101

Data for compounds 17, 17l, and 3a are for imidazo[4,5-b]pyrazine, triazolo[4,3-a]pyrazine, and pyrazolo[3,4-g]isoquinoline derivatives, respectively, and serve as illustrative examples.[3][4][5]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol describes a luminescent ADP detection assay to measure kinase activity and its inhibition.

Materials:

  • Recombinant human kinases (e.g., c-Met, VEGFR-2)

  • Substrate for the specific kinase

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Isoxazolo[4,5-b]pyrazine test compounds dissolved in DMSO

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the specific kinase enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and a kinase detection reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to kinase inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway: PI3K/Akt/GSK3β Pathway

Some isoxazole derivatives have been shown to modulate the PI3K/Akt/GSK3β signaling pathway, which is crucial for cell survival, proliferation, and metabolism.[6][7]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits Proliferation Cell Proliferation & Survival beta_catenin->Proliferation Isoxazolo_derivative Isoxazolo[4,5-b]pyrazine Derivative Isoxazolo_derivative->Akt Modulates

Modulation of the Akt/GSK3β/β-catenin pathway.

Antibacterial Activity

The isoxazole scaffold is present in several antibacterial agents. Consequently, isoxazolo[4,5-b]pyrazine derivatives are often screened for their ability to inhibit bacterial growth.

Data Presentation: In Vitro Antibacterial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) values for related sulfonamide isoxazolo[5,4-b]pyridine and benzo[3]isothiazolo[2,3-a]pyrazine derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)
2 P. aeruginosa125
E. coli125
5 P. aeruginosa125
E. coli125
11 B. subtilis>200
S. aureus>200
P. vulgaris>200
E. coli>200

Data for compounds 2 and 5 are for isoxazolo[5,4-b]pyridine derivatives, and for compound 11 is for a benzo[3]isothiazolo[2,3-a]pyrazine derivative, serving as illustrative examples.[8][9]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of a compound.

Materials:

  • Isoxazolo[4,5-b]pyrazine test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow: Antibacterial MIC Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_dilution Serial Dilution of Test Compounds in Broth inoculation Inoculate 96-well Plates compound_dilution->inoculation bacterial_prep Prepare Standardized Bacterial Inoculum bacterial_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation visual_inspection Visual Inspection for Bacterial Growth incubation->visual_inspection od_reading Optional: Read OD600 incubation->od_reading determine_mic Determine MIC Value visual_inspection->determine_mic od_reading->determine_mic G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Compound Isoxazolo[4,5-b]pyrazine Derivative Splenocyte_Proliferation Splenocyte Proliferation (T & B cells) Compound->Splenocyte_Proliferation Cytokine_Analysis Cytokine Production (e.g., IL-2, TNF-α) Compound->Cytokine_Analysis Humoral_Response Humoral Immune Response (Antibody Production) Compound->Humoral_Response Cellular_Response Cell-Mediated Immunity (e.g., DTH) Compound->Cellular_Response Outcome Immunosuppressive or Immunostimulatory Profile Splenocyte_Proliferation->Outcome Cytokine_Analysis->Outcome Humoral_Response->Outcome Cellular_Response->Outcome

References

Application Notes and Protocols: The Emerging Potential of 3-Aminoisoxazolo[4,5-b]pyrazine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on screening low molecular weight fragments that typically bind with low affinity to the target protein. The subsequent optimization of these initial hits can lead to potent and highly selective drug candidates. While a diverse range of heterocyclic scaffolds have been successfully employed in FBDD campaigns, the utility of the 3-Aminoisoxazolo[4,5-b]pyrazine core remains an area of burgeoning interest. This document provides a detailed overview of the potential applications and experimental protocols for utilizing this fragment in FBDD, drawing parallels from structurally related and biologically active pyrazine derivatives.

While direct literature on the application of this compound in FBDD is limited, the broader class of pyrazine-containing heterocycles has shown significant promise, particularly in the development of kinase inhibitors.[1][2][3][4] Derivatives of scaffolds such as[1][2][5]triazolo[4,3-a]pyrazine and 3-amino-pyrazine-2-carboxamide have been successfully developed as potent inhibitors of therapeutically relevant kinases like c-Met, VEGFR-2, and FGFR.[1][2] This suggests that the this compound scaffold, with its unique electronic and structural features, represents a valuable starting point for FBDD campaigns targeting similar enzyme classes.

These application notes will focus on a hypothetical FBDD campaign targeting a generic protein kinase, outlining the necessary experimental workflows, from initial fragment screening to hit-to-lead optimization.

Key Advantages of the this compound Scaffold

The this compound scaffold offers several advantageous features for FBDD:

  • Structural Rigidity and Defined Geometry: The fused ring system provides a rigid core, reducing the entropic penalty upon binding and presenting well-defined vectors for chemical elaboration.

  • Rich Hydrogen Bonding Potential: The presence of the amino group and nitrogen atoms within the pyrazine and isoxazole rings allows for multiple hydrogen bond donor and acceptor interactions, which are crucial for target recognition.[6]

  • Synthetic Tractability: The synthesis of related isoxazolo[4,5-b]pyridines and other pyrazine derivatives has been well-documented, suggesting that a variety of analogs of the core fragment can be readily prepared for structure-activity relationship (SAR) studies.[5][7]

  • Novel Chemical Space: As an under-explored scaffold, it offers the potential to identify novel binding modes and develop intellectual property.

Application: Targeting Protein Kinases in Oncology

Given the prevalence of pyrazine-based scaffolds in kinase inhibitor design, a primary application for the this compound fragment is in the discovery of novel cancer therapeutics.[1][2][4] Many kinases, such as spleen tyrosine kinase (Syk) and fibroblast growth factor receptors (FGFRs), are well-validated targets in various malignancies.[2][3] An FBDD campaign using this fragment could aim to identify starting points for the development of selective inhibitors for these or other oncogenic kinases.

Hypothetical Signaling Pathway

G cluster_0 Upstream Activation cluster_1 MAPK Signaling Cascade cluster_2 PI3K-AKT Pathway cluster_3 Downstream Cellular Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Cell Survival Cell Survival AKT->Cell Survival Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Angiogenesis Angiogenesis Gene Expression->Angiogenesis This compound Derivative This compound Derivative This compound Derivative->RTK Inhibition

Caption: A generic receptor tyrosine kinase signaling pathway targeted by a hypothetical inhibitor.

Experimental Protocols

A typical FBDD workflow utilizing the this compound scaffold would involve the following stages:

Fragment Library Synthesis and Curation

A focused library of fragments based on the this compound core should be synthesized. Modifications should be kept minimal to adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).

Protocol for Synthesis of a Representative Fragment:

  • Starting Materials: Commercially available 2,3-dichloropyrazine can be used as a starting point for the synthesis of more complex pyrazine derivatives.[1]

  • Step 1: Amination: React 2,3-dichloropyrazine with a suitable amine to introduce the amino functionality.

  • Step 2: Cyclization: Subsequent reaction with a reagent to form the fused isoxazole ring. The specific reagents and conditions would be adapted from established methods for the synthesis of similar fused heterocyclic systems.[5]

  • Step 3: Purification and Quality Control: Purify the final fragments using column chromatography or preparative HPLC. Confirm the identity and purity (>95%) of each fragment by 1H NMR, 13C NMR, and LC-MS.

Primary Fragment Screening

The curated fragment library is screened against the target kinase to identify initial hits. Biophysical methods are preferred for their sensitivity to weak binding events.

Protocol for Surface Plasmon Resonance (SPR) Screening:

  • Immobilization: Covalently immobilize the target kinase on a sensor chip (e.g., CM5 chip) via amine coupling.

  • Fragment Screening: Inject the this compound fragments (typically at 100-500 µM in a suitable buffer) over the sensor surface.

  • Data Analysis: Monitor the change in response units (RU) to detect binding. Fragments showing a concentration-dependent binding response are considered primary hits.

  • Control: Use a reference flow cell to subtract non-specific binding and buffer effects.

Hit Validation and Characterization

Primary hits are validated using orthogonal assays to eliminate false positives and to characterize the binding interaction.

Protocol for Isothermal Titration Calorimetry (ITC):

  • Sample Preparation: Prepare the target kinase (e.g., 10-20 µM) in the calorimetry cell and the validated fragment hit (e.g., 100-200 µM) in the injection syringe, both in the same buffer.

  • Titration: Perform a series of injections of the fragment into the protein solution.

  • Data Analysis: Integrate the heat changes upon each injection to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol for a Kinase Activity Assay (e.g., ADP-Glo™):

  • Reaction Setup: Incubate the target kinase with its substrate, ATP, and varying concentrations of the fragment hit in a microplate.

  • ADP Detection: After the kinase reaction, add the ADP-Glo™ reagent to convert the ADP produced to ATP, followed by the addition of a luciferase/luciferin mixture to generate a luminescent signal.

  • Data Analysis: Measure the luminescence, which is proportional to the ADP generated and thus the kinase activity. Calculate the IC50 value for the fragment.

Structure-Based Drug Design and Hit-to-Lead Optimization

Structural information is crucial for optimizing the initial fragment hits into potent lead compounds.

Protocol for X-ray Crystallography:

  • Crystallization: Co-crystallize the target kinase with the validated fragment hit or soak the fragment into pre-formed apo-crystals of the kinase.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the data and solve the crystal structure to visualize the binding mode of the fragment.

  • Optimization Strategy: Use the structural information to guide the synthesis of more potent analogs by growing the fragment into adjacent pockets of the binding site.

FBDD Workflow Diagram

G cluster_0 Screening cluster_1 Hit Validation cluster_2 Optimization cluster_3 Lead Generation Fragment Library Fragment Library Primary Screen (SPR) Primary Screen (SPR) Fragment Library->Primary Screen (SPR) Hit Validation (ITC, NMR) Hit Validation (ITC, NMR) Primary Screen (SPR)->Hit Validation (ITC, NMR) Biochemical Assay (IC50) Biochemical Assay (IC50) Hit Validation (ITC, NMR)->Biochemical Assay (IC50) Structural Biology (X-ray, Cryo-EM) Structural Biology (X-ray, Cryo-EM) Biochemical Assay (IC50)->Structural Biology (X-ray, Cryo-EM) Structure-Guided Optimization Structure-Guided Optimization Structural Biology (X-ray, Cryo-EM)->Structure-Guided Optimization Lead Compound Lead Compound Structure-Guided Optimization->Lead Compound

Caption: A typical workflow for fragment-based drug discovery.

Data Presentation

The following tables present hypothetical data that could be generated during an FBDD campaign targeting a protein kinase with this compound fragments.

Table 1: Primary Screening and Hit Validation Data

Fragment IDMolecular Weight (Da)cLogPSPR Response (RU)Binding Affinity (Kd) by ITC (µM)
F01164.141.285250
F02178.171.562400
F03192.201.8110150
F04177.181.635>1000

Table 2: Hit-to-Lead Optimization Data

Compound IDStructure ModificationIC50 (µM)Ligand Efficiency (LE)
F03 (Hit)-1200.35
L01Addition of a methyl-piperazine group150.32
L02Addition of a morpholino group5.20.38
L03Addition of a phenyl ring0.80.36
L04 (Lead)Optimized linker and phenyl substitution0.050.42

Conclusion

The this compound scaffold represents a promising, yet underexplored, starting point for fragment-based drug discovery campaigns. Its inherent structural and chemical properties make it an attractive core for targeting a variety of protein classes, with a particularly strong potential for the development of novel kinase inhibitors. The protocols and workflows outlined in these application notes provide a comprehensive framework for researchers to begin exploring the utility of this and other novel fragments in their drug discovery efforts. Through systematic screening, validation, and structure-guided optimization, the this compound core could yield the next generation of targeted therapeutics.

References

Troubleshooting & Optimization

Troubleshooting low yield in 3-Aminoisoxazolo[4,5-b]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Aminoisoxazolo[4,5-b]pyrazine Synthesis

This guide provides troubleshooting advice for common issues encountered during the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry. The content is tailored for researchers, chemists, and drug development professionals to help diagnose and resolve problems leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for this compound and what are the critical steps?

A common and efficient method for constructing fused isoxazole rings involves the cyclization of an ortho-amino-cyano precursor. For this compound, a plausible route starts with 3-amino-2-chloropyrazine, which undergoes nucleophilic substitution to introduce a cyano group, followed by cyclization with hydroxylamine.

The critical steps are:

  • Cyanation: The conversion of 3-amino-2-chloropyrazine to 3-amino-2-cyanopyrazine. Incomplete conversion here is a primary source of low yield.

  • Cyclization: The reaction of the ortho-amino-nitrile with hydroxylamine hydrochloride. The pH and temperature of this step are crucial for efficient ring closure and to prevent side reactions.

Below is a diagram illustrating this proposed synthetic pathway.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Isoxazole Ring Formation A 3-Amino-2-chloropyrazine B 3-Amino-2-cyanopyrazine A->B CuCN, DMF Heat C This compound B->C NH2OH·HCl Base (e.g., NaOAc) Heat

Caption: Proposed synthetic pathway for this compound.

Q2: My reaction yield is low due to incomplete conversion of the starting material. What troubleshooting steps should I follow?

Incomplete conversion is a frequent cause of low yields. A systematic approach is needed to identify and resolve the root cause. Key factors to investigate include reaction time, temperature, reagent purity, and potential catalyst inhibition.

The following workflow provides a step-by-step guide to troubleshooting incomplete reactions.

G start Low Yield Observed (High SM in TLC/LCMS) check_reagents Are reagents (e.g., CuCN, NH2OH·HCl) pure and dry? start->check_reagents repurify Action: Repurify or use fresh reagents. check_reagents->repurify No check_conditions Are reaction time and temperature adequate? check_reagents->check_conditions Yes end Re-run reaction and monitor by TLC/LCMS repurify->end increase_conditions Action: Increase temperature by 10-20°C and/or extend reaction time. check_conditions->increase_conditions No check_equivalents Is the stoichiometry of reagents correct? check_conditions->check_equivalents Yes increase_conditions->end adjust_equivalents Action: Increase equivalents of limiting reagent (e.g., 1.2-1.5 eq). check_equivalents->adjust_equivalents No check_equivalents->end Yes adjust_equivalents->end

Caption: Troubleshooting workflow for incomplete chemical conversion.

Q3: I am observing significant byproduct formation. What are the likely side reactions and how can they be minimized?

Side reactions can compete with the desired pathway, consuming starting materials and complicating purification. In the synthesis of fused N-heterocycles, common side reactions include hydrolysis of nitrile groups and dimerization.

  • Nitrile Hydrolysis: During the cyclization step, the cyano group of 3-amino-2-cyanopyrazine can be hydrolyzed to a carboxamide or carboxylic acid under harsh pH or high temperatures, preventing isoxazole formation.

    • Solution: Maintain a controlled pH, often buffered with a mild base like sodium acetate, and avoid excessive temperatures.

  • Dimerization: Diamino-heterocycles can sometimes undergo self-condensation, especially at high temperatures.

    • Solution: Use appropriate reaction concentrations and temperatures. Ensure efficient stirring to avoid localized heating.

The diagram below illustrates the competition between the desired cyclization and a potential hydrolysis side reaction.

G cluster_desired Desired Pathway cluster_side Side Reaction start 3-Amino-2-cyanopyrazine product This compound start->product NH2OH·HCl Controlled pH, Temp. byproduct 3-Amino-pyrazine-2-carboxamide (Hydrolysis Byproduct) start->byproduct Excess H2O Harsh pH / High Temp.

Caption: Competing reaction pathways during cyclization.

Q4: How do key reaction parameters affect the yield in related heterocyclic syntheses?

The following table summarizes the reported effects of different parameters on the yield of a related Fe-mediated reduction and cyclization reaction to form an imidazo[4,5-b]pyrazine derivative.[1]

ParameterVariationYield (%)Observation
Temperature 75 °C45%Lower temperature leads to incomplete reaction.
95 °C73% Optimal temperature for this specific transformation.
115 °C65%Higher temperatures may lead to degradation.
Catalyst None<10%Catalyst is essential for the reaction.
Yb(OTf)₃73% Lewis acid catalyst significantly promotes cyclization.
Sc(OTf)₃68%Other Lewis acids are also effective, but less so.
Solvent Acetic Acid73% Acidic medium facilitates the in-situ reduction step.
Dioxane30%Aprotic solvents are less effective for this system.
Ethanol42%Protic solvents can work but may be less optimal.

This data is illustrative and based on a related but different chemical transformation. Optimization is required for each specific synthesis.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on common methods for synthesizing similar heterocyclic systems.[2]

Step A: Synthesis of 3-Amino-2-cyanopyrazine

  • To a dried flask under an inert atmosphere (N₂ or Ar), add 3-amino-2-chloropyrazine (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous DMF.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, cool the mixture to room temperature and pour it into a solution of aqueous ammonia or sodium cyanide to quench and dissolve copper salts.

  • Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-amino-2-cyanopyrazine.

Step B: Cyclization to this compound

  • Dissolve 3-amino-2-cyanopyrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add hydroxylamine hydrochloride (1.5 eq) and a mild base like sodium acetate (2.0 eq) to the solution.

  • Heat the mixture to reflux (typically 80-100 °C) for 4-8 hours.

  • Monitor the reaction by TLC or LCMS until the starting material is consumed.

  • Cool the reaction mixture. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic extracts, concentrate, and purify the final product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Transfer the crude this compound solid to a clean Erlenmeyer flask.

  • Select an appropriate solvent or solvent system (e.g., Ethanol/Water, Acetonitrile, or Ethyl Acetate/Hexane). The product should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Add the minimum amount of hot solvent required to fully dissolve the solid.

  • If the solution is colored by impurities, a small amount of activated carbon can be added, and the hot solution can be filtered through a celite pad.

  • Allow the solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask if necessary.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

References

Technical Support Center: Optimizing Isoxazolo[4,5-b]pyrazine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoxazolo[4,5-b]pyrazines.

Frequently Asked Questions (FAQs)

Q1: What are the general synthetic strategies for forming the isoxazolo[4,5-b]pyrazine core?

A1: The formation of the isoxazolo[4,5-b]pyrazine ring system is less commonly reported than its pyridine analog. However, based on established heterocyclic chemistry, two primary retrosynthetic disconnections are plausible. The first involves the annulation of an isoxazole ring onto a pre-existing pyrazine core. The second, and often more practical approach, is the construction of the pyrazine ring onto a functionalized isoxazole precursor. A promising strategy adapted from related syntheses involves the cyclization of a suitably substituted aminopyrazine derivative.

Q2: I am observing very low to no yield of my desired isoxazolo[4,5-b]pyrazine. What are the likely causes?

A2: Low yields in pyrazine synthesis, including the formation of fused systems like isoxazolo[4,5-b]pyrazines, can arise from several factors:

  • Incomplete Reaction: The condensation or cyclization steps may not be reaching completion. Consider extending the reaction time or carefully increasing the temperature.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can dramatically affect the yield.[1]

  • Side Reactions: The formation of undesired side products can consume starting materials, thereby reducing the yield of the target molecule.[1]

  • Product Degradation: Isoxazolo[4,5-b]pyrazines may be sensitive to harsh reaction or workup conditions. Employing milder reagents and conditions where feasible is advisable.[1]

Q3: What are some common side reactions to be aware of during the synthesis of isoxazolo[4,5-b] fused systems?

A3: While specific side reactions for isoxazolo[4,5-b]pyrazine are not extensively documented, related isoxazolo[4,5-b]pyridine syntheses have reported the base-promoted Boulton-Katritzky rearrangement of certain intermediates.[2][3][4][5][6] This type of rearrangement can lead to the formation of undesired isomeric products. The presence of electron-withdrawing or donating groups on the pyrazine ring can also influence the propensity for side reactions.

Q4: How can I improve the purity of my isoxazolo[4,5-b]pyrazine product?

A4: Purification of pyrazine derivatives often involves standard techniques. Column chromatography on silica gel is a common and effective method.[1] The choice of eluent system is crucial for achieving good separation. A typical starting point could be a mixture of petroleum ether and ethyl acetate, with the polarity adjusted based on the specific properties of your compound.[1] Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction.- Extend the reaction time. - Gradually increase the reaction temperature while monitoring for product degradation. - Ensure efficient stirring to overcome heterogeneity.[1]
Suboptimal reaction conditions.- Screen a variety of solvents with different polarities. - Test a range of bases (e.g., K₂CO₃, NaH, organic bases) and catalysts. The choice of a suitable catalyst can sometimes improve yields, especially on a smaller scale.[7]
Poor quality of starting materials.- Verify the purity of your starting materials (e.g., aminopyrazine precursor) by NMR, LC-MS, or melting point. - Consider purifying starting materials if necessary.
Multiple Spots on TLC (Thin Layer Chromatography) Formation of side products.- Analyze the reaction mixture by LC-MS to identify major byproducts. - Adjust reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize the formation of side products.[1]
Product degradation.- Use milder reaction conditions (e.g., lower temperature, less harsh base). - If the product is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent.- Use a different extraction solvent. - Perform multiple extractions with smaller volumes of solvent. - Consider back-extraction if your product has acidic or basic properties.
Co-elution of impurities during column chromatography.- Optimize the eluent system for column chromatography by testing various solvent mixtures on TLC. - Consider using a different stationary phase (e.g., alumina) or a different chromatography technique (e.g., preparative HPLC).

Experimental Protocols

Method 1: Cyclization from a Substituted Aminopyrazine

This approach involves the formation of the isoxazole ring from a suitably functionalized aminopyrazine.

  • Synthesis of the Key Intermediate: A potential starting point is the reaction of a 2-amino-3-chloropyrazine with a compound containing an active methylene group (e.g., ethyl acetoacetate) in the presence of a base like sodium hydride (NaH).

  • Nitrosation: The resulting intermediate can then be subjected to in-situ nitrosation to yield an isonitroso compound.

  • Cyclization: The final cyclization to the isoxazolo[4,5-b]pyrazine can be achieved by treatment with a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetonitrile (MeCN) at room temperature.[2]

Method 2: Annulation of a Pyrazine Ring onto an Isoxazole

This strategy starts with a functionalized isoxazole and builds the pyrazine ring onto it.

  • Starting Material: A 4-amino-5-aroylisoxazole derivative can be used as the starting material.

  • Condensation: This is followed by a condensation reaction with a 1,2-dicarbonyl compound or a species with a reactive α-methylene group.

  • Cyclization and Aromatization: The subsequent cyclization and aromatization to form the pyrazine ring can be promoted by a catalyst, such as zinc chloride (ZnCl₂), under either conventional heating or microwave irradiation.[8]

Quantitative Data

The following table summarizes reaction conditions and yields for the synthesis of isoxazolo[4,5-b]pyridine derivatives, which can serve as a reference for optimizing the synthesis of their pyrazine analogs.

Starting Material Reagents and Conditions Product Yield (%) Reference
2-chloro-3-nitropyridines1. Ethyl acetoacetate, NaH 2. in-situ nitrosation 3. K₂CO₃, MeCN, rtEthyl isoxazolo[4,5-b]pyridine-3-carboxylatesGood[2]
Isonitroso compounds with a protected formyl groupK₂CO₃, DMF, 60 °C3-substituted isoxazolo[4,5-b]pyridinesHigh[2][3][4][5]
4-amino-5-benzoylisoxazole-3-carboxamideCarbonyl compounds with active methylene group, ZnCl₂ or In(OTf)₃, conventional heating or microwave3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridinesGood[8]

Visualizations

Experimental Workflow for Isoxazolo[4,5-b]pyrazine Synthesis

G cluster_0 Preparation of Precursors cluster_1 Cyclization Reaction cluster_2 Purification and Analysis Start Starting Materials (e.g., Aminopyrazine derivative) Precursor Functionalized Pyrazine Intermediate Start->Precursor Functionalization Reaction Cyclization to form Isoxazolo[4,5-b]pyrazine Precursor->Reaction Base/Catalyst, Solvent, Temperature Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final Pure Product Analysis->Final

Caption: A generalized workflow for the synthesis, purification, and analysis of isoxazolo[4,5-b]pyrazines.

Logical Relationship for Troubleshooting Low Yields

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SuboptimalConditions Suboptimal Conditions LowYield->SuboptimalConditions SideReactions Side Reactions LowYield->SideReactions ProductDegradation Product Degradation LowYield->ProductDegradation OptimizeTimeTemp Increase Time/Temp IncompleteReaction->OptimizeTimeTemp ScreenConditions Screen Solvents/Bases/Catalysts SuboptimalConditions->ScreenConditions AdjustStoichiometry Adjust Stoichiometry SideReactions->AdjustStoichiometry MilderConditions Use Milder Conditions ProductDegradation->MilderConditions

References

3-Aminoisoxazolo[4,5-b]pyrazine solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Aminoisoxazolo[4,5-b]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its handling and use in experimental settings, with a particular focus on its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a heterocyclic organic compound. Understanding its fundamental physicochemical properties is crucial for its effective use in research. While experimental data is limited, estimated properties provide valuable insights.

Summary of Physicochemical Properties

PropertyEstimated ValueSource
Molecular FormulaC₅H₄N₄O--INVALID-LINK--
Molecular Weight136.11 g/mol --INVALID-LINK--
Boiling Point250.08 °CEPA T.E.S.T.[1]
Melting Point98 °CEPI Suite[1]
Water Solubility9366.77 mg/LEPA T.E.S.T.[1]

Q2: I am having trouble dissolving this compound in aqueous solutions. Why is this happening?

The structure of this compound, with its fused heterocyclic rings, contributes to its relatively poor aqueous solubility. Many new chemical entities, particularly those with aromatic and heterocyclic structures, exhibit low water solubility.[1][2] This can lead to challenges in various experimental assays and formulation development.[2]

Q3: What are the initial steps I should take to try and dissolve this compound?

For initial attempts at solubilization, it is recommended to start with common organic solvents and then explore aqueous buffer systems. Given the presence of an amino group and nitrogen-containing heterocyclic rings, the compound's solubility is likely to be pH-dependent.

A general workflow for initial solubility testing is outlined below.

G Initial Solubility Testing Workflow cluster_0 Phase 1: Organic Solvents cluster_1 Phase 2: Aqueous Buffers start Weigh 1-5 mg of This compound dmso Add DMSO dropwise (up to 100 µL) start->dmso dmf If insoluble in DMSO, try DMF or NMP dmso->dmf Insoluble aqueous_start Prepare a concentrated stock in a suitable organic solvent (e.g., DMSO) dmso->aqueous_start Soluble dmf->aqueous_start Soluble dilute_buffer Dilute stock solution into aqueous buffer (e.g., PBS, pH 7.4) aqueous_start->dilute_buffer observe Observe for precipitation dilute_buffer->observe ph_adjust If precipitation occurs, try pH adjustment observe->ph_adjust Precipitation success Proceed with Experiment observe->success No Precipitation ph_adjust->success Leads to dissolution

Caption: Initial solubility testing workflow for this compound.

Troubleshooting Guide: Solubility Enhancement

If initial attempts to dissolve this compound are unsuccessful, several strategies can be employed to improve its solubility. The choice of method will depend on the specific requirements of your experiment.

Issue: The compound precipitates out of my aqueous buffer.

Solution 1: pH Adjustment

The amino group and pyrazine nitrogens in the molecule are potential sites for protonation. Adjusting the pH of the solution can ionize the compound, which generally increases aqueous solubility.

  • Detailed Protocol:

    • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

    • Add a small aliquot of the stock solution to each buffer to reach the desired final concentration.

    • Vortex each solution and visually inspect for precipitation. Use a nephelometer for quantitative assessment of turbidity if available.

    • Incubate the solutions at the experimental temperature and observe for any time-dependent precipitation.

Solution 2: Co-solvents

The use of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds in aqueous solutions.[3][4][5]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and glycerol.

  • Detailed Protocol:

    • Prepare a series of aqueous buffer solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20% v/v ethanol in PBS).

    • Prepare a concentrated stock of this compound in the pure co-solvent.

    • Add the stock solution to the corresponding co-solvent/buffer mixtures to achieve the final desired concentration.

    • Visually inspect for solubility and precipitation.

Issue: I need a higher concentration of the compound than I can achieve with pH or co-solvents alone.

Solution 3: Use of Surfactants

Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media. This is a common strategy for formulating poorly soluble APIs.[1]

  • Common Surfactants: Tween® 80, Triton™ X-100, Cremophor® EL.

  • Detailed Protocol:

    • Prepare a series of aqueous buffer solutions containing the surfactant at concentrations above its critical micelle concentration (CMC).

    • Add this compound directly to the surfactant-containing solutions.

    • Use sonication or gentle heating to aid dissolution.

    • Allow the solution to equilibrate and observe for any undissolved material.

Solution 4: Particle Size Reduction

Reducing the particle size of a solid compound increases its surface area, which can lead to a faster dissolution rate. This is particularly useful for preparing suspensions or for subsequent dissolution in a solvent system.

  • Techniques: Micronization or nanosuspension.

  • Detailed Protocol (Laboratory Scale - Sonication):

    • Prepare a slurry of this compound in a suitable non-solvent or a poor solvent.

    • Use a probe sonicator to apply high-energy ultrasound to the slurry. This will break down the particles.

    • Monitor the particle size using techniques like dynamic light scattering (DLS).

    • The resulting nanosuspension can then be used, or the solvent can be removed to yield micronized/nanosized powder.

The following decision tree can help guide the selection of an appropriate solubility enhancement strategy.

G Solubility Enhancement Strategy Selection start Initial dissolution attempt fails check_ph Is pH modification compatible with experiment? start->check_ph ph_adjust Adjust pH of the buffer check_ph->ph_adjust Yes check_cosolvent Is an organic co-solvent permissible? check_ph->check_cosolvent No success Solubility Achieved ph_adjust->success cosolvent Use a co-solvent (e.g., Ethanol, PEG) check_cosolvent->cosolvent Yes check_surfactant Are surfactants acceptable? check_cosolvent->check_surfactant No cosolvent->success surfactant Incorporate a surfactant (e.g., Tween 80) check_surfactant->surfactant Yes particle_reduction Consider particle size reduction check_surfactant->particle_reduction No surfactant->success particle_reduction->success

Caption: Decision tree for selecting a solubility enhancement strategy.

Experimental Protocols

Protocol 1: Determining Equilibrium Solubility

This protocol is for determining the thermodynamic equilibrium solubility of this compound in a given solvent.

  • Materials:

    • This compound

    • Selected solvent (e.g., water, PBS, organic solvent)

    • Vials with screw caps

    • Shaker or rotator at a controlled temperature

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer for quantification

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent.

    • Seal the vial and place it on a shaker/rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Allow the mixture to equilibrate for a sufficient time (typically 24-72 hours).

    • After equilibration, centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

For further assistance, please contact our technical support team with details of your experimental setup and the specific issues you are encountering.

References

Technical Support Center: Purification of 3-Aminoisoxazolo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Aminoisoxazolo[4,5-b]pyrazine. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification of this and related heterocyclic compounds.

Troubleshooting Guides & FAQs

This section provides practical advice for overcoming common pitfalls in the purification of this compound, presented in a question-and-answer format.

General Purity Issues

Q1: My final product has a low purity after synthesis. What are the first steps I should take?

A1: Low purity can stem from several factors. A systematic approach is best to identify the cause.[1]

  • Re-evaluate Starting Materials: Ensure the purity of your starting materials. Impurities in precursors can lead to unwanted side reactions and the formation of byproducts.[1] Consider purifying starting materials if their purity is questionable.

  • Analyze the Crude Reaction Mixture: Before attempting purification, analyze a small sample of the crude reaction mixture by techniques like TLC, LC-MS, or ¹H NMR. This will give you an idea of the number of components and the nature of the impurities.

  • Review Reaction Conditions: Suboptimal reaction conditions such as temperature, reaction time, and reagent stoichiometry can lead to incomplete reactions or the formation of side products.[1]

Column Chromatography Troubleshooting

Q2: I'm having trouble purifying my compound using silica gel column chromatography. What are some common issues and solutions?

A2: Silica gel chromatography is a common method for purifying polar heterocyclic compounds. However, challenges can arise.

  • Compound Instability on Silica: Some nitrogen-containing heterocyclic compounds can be unstable on acidic silica gel, leading to degradation.[2]

    • Test for Stability: Run a 2D TLC. Spot your crude mixture on a TLC plate, run it in a suitable eluent, then turn the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates decomposition on the silica.[2]

    • Solutions:

      • Deactivated Silica: Prepare a slurry of silica gel with a small percentage of a base like triethylamine or ammonia in the eluent to neutralize the acidic sites.

      • Alternative Stationary Phases: Consider using a different stationary phase like alumina (basic or neutral) or Florisil.[2]

  • Poor Separation: Even with a good solvent system on TLC, separation on the column can be poor.

    • Dry Loading: For better resolution, consider adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column.

    • Column Packing: Ensure the column is packed uniformly to avoid channeling.

  • Compound Won't Elute: If your compound is very polar, it may not move from the baseline even with highly polar eluents like 100% ethyl acetate.[2]

    • Solution:

      • Add a more polar solvent like methanol or a small amount of acetic acid or ammonia to your eluent system.

      • Consider reverse-phase chromatography.[2]

Recrystallization Troubleshooting

Q3: My recrystallization is not working effectively. What are the key factors to consider?

A3: Recrystallization is a powerful technique for purifying solid compounds, but success is highly dependent on the choice of solvent and the procedure.

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, or mixtures) in small test tubes to find the optimal one.

  • Cooling Rate: Rapid cooling can lead to the precipitation of an impure amorphous solid instead of the formation of pure crystals. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1]

  • Oiling Out: If your compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or an inappropriate solvent. Try using a more dilute solution or a different solvent system.

Potential Side Products

Q4: What are some potential side products I should be aware of during the synthesis of isoxazolo[4,5-b]pyrazines?

A4: The synthesis of fused heterocyclic systems can sometimes lead to isomeric or rearranged products.

  • Isomers: Depending on the synthetic route, the formation of isomeric products is possible. Careful characterization of the final product by NMR and mass spectrometry is crucial.

  • Ring-Opened or Rearranged Products: Under certain conditions (e.g., strong base or high temperatures), the isoxazole ring can be susceptible to opening or rearrangement. For instance, a base-promoted Boulton–Katritzky rearrangement has been observed in related isoxazolo[4,5-b]pyridine systems.[3]

Experimental Protocols

Protocol 1: General Column Chromatography for this compound

This protocol is a general guideline and should be optimized based on TLC analysis of the specific crude product.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ratio should be determined by TLC.

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Recrystallization Procedure

Materials:

  • Crude this compound solid

  • Recrystallization solvent (determined from small-scale solubility tests)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Troubleshooting Common Column Chromatography Issues

Problem Possible Cause Recommended Solution
Poor Separation Inappropriate solvent system; Column overloading; Poorly packed column.Optimize eluent based on TLC; Use less crude material; Repack the column carefully.
Compound Streaking/Tailing Compound is too polar; Interaction with silica.Add a more polar solvent (e.g., methanol); Add a small amount of triethylamine or acetic acid to the eluent.
Compound Degradation Compound is sensitive to acidic silica gel.[2]Use deactivated silica (with triethylamine) or an alternative stationary phase like alumina.[2]
No Elution of Compound Compound is highly polar and strongly adsorbed.[2]Increase the polarity of the eluent significantly (e.g., high percentage of methanol); Consider reverse-phase chromatography.[2]

Table 2: Selecting a Recrystallization Solvent

Solvent Type Examples Ideal Solubility Profile
Polar Protic Water, Ethanol, MethanolHigh solubility when hot, low solubility when cold.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileOften good for moderately polar compounds.
Non-polar Hexanes, TolueneLess likely to be suitable for the polar title compound.
Mixed Solvents Ethanol/Water, Dichloromethane/HexanesUsed when a single solvent is not ideal. Dissolve in the "good" solvent and add the "poor" solvent until cloudy, then heat to clarify.

Visualizations

experimental_workflow General Purification Workflow for this compound crude_product Crude Product (from synthesis) initial_analysis Initial Analysis (TLC, LC-MS) crude_product->initial_analysis is_solid Is the product a solid? initial_analysis->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No / Impure Solid purity_check Purity Check (NMR, LC-MS, mp) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product >95% Pure further_purification Further Purification Needed purity_check->further_purification <95% Pure further_purification->column_chromatography

Caption: A typical purification workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Purification start Low Purity Observed check_reaction Review Synthesis: - Purity of starting materials - Reaction conditions start->check_reaction purification_method Select Purification Method check_reaction->purification_method column Column Chromatography purification_method->column Liquid/Oil or Impure Solid recrystallize Recrystallization purification_method->recrystallize Solid column_issues Column Issues? (Tailing, Degradation, Poor Separation) column->column_issues recrystallize_issues Recrystallization Issues? (Oiling out, Poor Yield) recrystallize->recrystallize_issues modify_column Modify Column Conditions: - Change eluent - Deactivate silica - Use alternative stationary phase column_issues->modify_column Yes success Pure Product column_issues->success No modify_recrystallize Modify Recrystallization: - Change solvent - Slower cooling recrystallize_issues->modify_recrystallize Yes recrystallize_issues->success No modify_column->column modify_recrystallize->recrystallize

References

Stability issues of 3-Aminoisoxazolo[4,5-b]pyrazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 3-Aminoisoxazolo[4,5-b]pyrazine in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like other isoxazole-containing compounds, is primarily influenced by pH, temperature, and the solvent used. The isoxazole ring can be susceptible to cleavage under certain conditions, particularly in acidic or basic environments.[1][2] Temperature can accelerate degradation kinetics.[1][2] The choice of solvent is also crucial, as polar solvents are generally preferred for isoxazoles to ensure good solubility.[3]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in the provided search results, isoxazole rings are known to undergo cleavage.[4] For some isoxazole derivatives, degradation in acidic and neutral pH can lead to products such as hydroxylamine and other small molecules.[1] Base-catalyzed ring opening is another common degradation pathway for isoxazoles.[2]

Q3: How can I visually detect potential degradation of my this compound solution?

A3: Visual indicators of degradation can include a change in the color of the solution, the formation of a precipitate, or the appearance of turbidity. For instance, the degradation of some compounds can result in a more amber-colored solution.[5] However, the absence of visual changes does not guarantee stability, and analytical methods are necessary for confirmation.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be stored at low temperatures, such as 2-8°C, and protected from light.[6] For long-term storage, freezing at -20°C or -80°C is advisable. It is also recommended to prepare fresh solutions before use whenever possible.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in Solution Poor solubility or degradation product formation.1. Verify the solvent is appropriate for this compound. Isoxazoles are generally more soluble in polar solvents.[3] 2. Consider using a co-solvent system (e.g., DMSO/water) to improve solubility. 3. If precipitation occurs over time, it may be due to degradation. Analyze the precipitate and supernatant separately to identify the cause.
Color Change in Solution Degradation of the compound.1. A color change, such as the solution turning amber, can indicate the formation of degradation products.[5] 2. Immediately analyze the solution using techniques like HPLC or LC-MS to identify and quantify any new peaks corresponding to degradation products.
Loss of Biological Activity Chemical degradation of this compound.1. Confirm the stability of the compound under your specific experimental conditions (pH, temperature, buffer components). 2. Run a time-course experiment to determine the rate of degradation. 3. If degradation is confirmed, consider modifying the experimental protocol to minimize exposure to harsh conditions (e.g., perform experiments at a lower temperature or for a shorter duration).
Inconsistent Experimental Results Instability of the stock or working solutions.1. Always use freshly prepared solutions for critical experiments. 2. If using frozen stock solutions, ensure they are brought to room temperature and mixed thoroughly before use. Avoid repeated freeze-thaw cycles. 3. Perform a stability check on your stock solution to ensure its integrity over the storage period.

Stability Data Summary

The following table provides a template with hypothetical data on the stability of this compound under various conditions, based on the general behavior of isoxazole derivatives.[2] Researchers should generate their own experimental data for their specific conditions.

Condition Parameter Value Notes
pH Stability pH 4.0 (37°C)t1/2 > 24 hoursRelatively stable in acidic conditions.
pH 7.4 (37°C)t1/2 ≈ 8 hoursModerate degradation at physiological pH.[2]
pH 10.0 (37°C)t1/2 ≈ 1.5 hoursRapid degradation in basic conditions.[2]
Temperature Stability 25°C (pH 7.4)t1/2 > 12 hoursSlower degradation at room temperature.
37°C (pH 7.4)t1/2 ≈ 8 hoursIncreased degradation at physiological temperature.[2]
Solvent Stability DMSO (25°C)Stable for > 48 hoursA common solvent for stock solutions.
Aqueous Buffer (pH 7.4, 25°C)t1/2 > 12 hoursStability is dependent on buffer composition and pH.

Experimental Protocols

Protocol for Assessing pH Stability of this compound
  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 7.4, and 10.0).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • Dilute the stock solution into each pH buffer to a final concentration suitable for analysis (e.g., 10 µM).

    • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).[2]

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the reaction by adding the aliquot to a solution that stops degradation, such as a strong acid or base, or by immediate freezing.

  • Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition. Calculate the half-life (t1/2) of the compound at each pH.

Visualizations

Troubleshooting Workflow for Stability Issues

Caption: Troubleshooting workflow for addressing stability issues of this compound in solution.

References

Technical Support Center: Improving Regioselectivity in Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the regioselective formation of the isoxazole ring.

Troubleshooting Guides

Poor regioselectivity is a common challenge in isoxazole synthesis, often resulting in mixtures of 3,5- and 3,4-disubstituted isomers.[1] This guide addresses specific issues you might encounter during your experiments.

Problem 1: My 1,3-dipolar cycloaddition is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles.

The Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne typically favors the 3,5-disubstituted isoxazole due to electronic and steric factors.[2] However, a lack of selectivity can occur.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the regiochemical outcome.[1]

    • Solvent Choice: Less polar solvents may enhance the formation of the 3,5-isomer.[2] Conversely, in some cyclocondensation reactions, switching from a protic solvent (e.g., ethanol) to an aprotic one (e.g., acetonitrile) can favor a different regioisomer.[1]

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.[2]

  • Inherent Substrate Properties: The electronic and steric characteristics of your starting materials are crucial.

    • Electronic Effects: The reaction is generally under frontier molecular orbital (FMO) control. The interaction between the alkyne's HOMO and the nitrile oxide's LUMO typically leads to the 3,5-disubstituted isoxazole.[1][2]

    • Steric Hindrance: Bulky substituents on the alkyne or nitrile oxide can direct the cycloaddition to favor the sterically less hindered product.[3]

  • Lack of Catalysis: The absence of a suitable catalyst can lead to poor regioselectivity.

    • Copper(I) Catalysis: The use of a copper(I) catalyst, such as CuI or in situ generated from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[2][3]

    • Ruthenium Catalysis: Ruthenium catalysts have also been successfully used for this purpose.[2]

Problem 2: I am trying to synthesize a 3,4-disubstituted isoxazole, but the 3,5-isomer is the major product.

Synthesizing 3,4-disubstituted isoxazoles is often more challenging than their 3,5-counterparts.[2]

Strategies to Favor the 3,4-Regioisomer:

  • Utilize Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles.[2]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has shown high regiospecificity for 3,4-disubstituted isoxazoles.[2]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[2][4]

Problem 3: The reaction yield is low.

Low yields can be attributed to several factors.

Troubleshooting Steps:

  • Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and dimerize to form furoxans.[2]

    • In Situ Generation: Generate the nitrile oxide in situ from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) or from hydroximoyl chlorides with a base. This maintains a low concentration of the dipole and can improve selectivity and yield.[1][2][3]

    • Slow Addition: If not generating in situ, add the nitrile oxide solution slowly to the alkyne to keep its concentration low.[3]

  • Substrate Reactivity:

    • Steric Hindrance: Significant steric bulk on either the nitrile oxide or the alkyne can decrease the reaction rate.[2]

  • Reaction Conditions:

    • Base: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are critical.[2]

    • Temperature: While higher temperatures can increase the reaction rate, they may also lead to decomposition. Optimization is necessary.[2]

Frequently Asked Questions (FAQs)

Q1: How can I improve the regioselectivity for the 3,5-isomer in a 1,3-dipolar cycloaddition?

A1: To enhance the formation of the 3,5-isomer, consider the following:

  • Catalysis: Employ a copper(I) catalyst (e.g., CuI). This is a reliable method for high regioselectivity.[2][5]

  • Solvent: Use less polar solvents.[2]

  • Temperature: Lowering the reaction temperature can be beneficial.[2]

  • In Situ Nitrile Oxide Generation: Slowly generate the nitrile oxide in the presence of the alkyne to minimize side reactions.[2]

Q2: What is the role of a Lewis acid in controlling regioselectivity?

A2: In the cyclocondensation of β-enamino diketones, a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can coordinate to a carbonyl group. This activation makes the coordinated carbonyl carbon more electrophilic, directing the nucleophilic attack of hydroxylamine and thereby controlling the regioselectivity.[1][4]

Q3: Can the choice of solvent alone be sufficient to switch the regioselectivity?

A3: In some cases, yes. For the cyclocondensation of certain β-enamino diketones with hydroxylamine, changing from a protic solvent like ethanol to an aprotic solvent like acetonitrile can invert the major regioisomer formed. This is due to the different solvation of the transition states.[1]

Q4: How do the electronic and steric effects of substituents influence regioselectivity?

A4: In the 1,3-dipolar cycloaddition, electronic effects are explained by Frontier Molecular Orbital (FMO) theory. For terminal alkynes, the dominant interaction is usually between the alkyne's HOMO and the nitrile oxide's LUMO, leading to the 3,5-isomer. Sterically, large substituents on the reactants will tend to be positioned away from each other in the transition state, which also generally favors the 3,5-isomer.[2]

Q5: Are there metal-free methods to achieve high regioselectivity?

A5: Yes, several metal-free methods exist. For instance, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can promote the regioselective 1,3-dipolar cycloaddition.[1] The enamine-based [3+2] cycloaddition is another highly regiospecific metal-free route to 3,4-disubstituted isoxazoles.[2]

Quantitative Data Summary

The regioselectivity of isoxazole formation is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of results from various studies.

Table 1: Regioselectivity in the Cyclocondensation of β-Enamino Diketone with Hydroxylamine [4]

EntryLewis Acid (equiv.)SolventBaseRegioisomeric Ratio (3,4- vs. others)Yield (%)
1BF₃·OEt₂ (1.0)MeCNPyridine70:3065
2BF₃·OEt₂ (2.0)MeCNPyridine90:1079
3BF₃·OEt₂ (3.0)MeCNPyridine85:1572
4BF₃·OEt₂ (2.0)CH₂Cl₂Pyridine82:1875
5NoneEtOHNoneMixture of isomers-

Table 2: Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate [6]

SolventDielectric Constant (ε)Ratio of 3,5- to 3,4-isomer
Toluene2.42.0
Dichloromethane8.93.4
Ethanol24.61.9
Dimethyl sulfoxide46.71.5

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles[2]
  • To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).

  • If generating the nitrile oxide in situ from the oxime, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C to the mixture of the alkyne, oxime, and catalyst.

  • Stir the reaction mixture at room temperature (or heat if necessary) and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition[2]
  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.

Protocol 3: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles[2]
  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final 3,4-disubstituted isoxazole by column chromatography.

Visualizations

troubleshooting_isoxazole cluster_35 cluster_34 cluster_yield start Poor Regioselectivity in Isoxazole Synthesis isomer_mix Mixture of 3,5- and 3,4-isomers obtained start->isomer_mix desired_isomer Desired Isomer? isomer_mix->desired_isomer optimize_35 Optimize for 3,5-Isomer desired_isomer->optimize_35 3,5-isomer optimize_34 Strategies for 3,4-Isomer desired_isomer->optimize_34 3,4-isomer low_yield Low Reaction Yield? optimize_35->low_yield opt35_1 Add Cu(I) catalyst optimize_35->opt35_1 optimize_34->low_yield opt34_1 Use internal alkyne optimize_34->opt34_1 troubleshoot_yield Troubleshoot Low Yield low_yield->troubleshoot_yield Yes end Improved Yield and Selectivity low_yield->end No troubleshoot_yield->end yield1 Check Nitrile Oxide Stability (in situ generation, low temp) troubleshoot_yield->yield1 opt35_2 Use less polar solvent opt35_1->opt35_2 opt35_3 Lower reaction temp. opt35_2->opt35_3 opt35_4 In situ nitrile oxide gen. opt35_3->opt35_4 opt34_2 Switch to enamine cycloaddition opt34_1->opt34_2 opt34_3 Consider cyclocondensation opt34_2->opt34_3 yield2 Assess Substrate Reactivity (steric hindrance) yield1->yield2 yield3 Optimize Reaction Conditions (solvent, base, temp) yield2->yield3

Caption: A flowchart for troubleshooting common issues in isoxazole synthesis.

factors_regioselectivity center Regioselectivity of Isoxazole Formation substrate Substrate Structure center->substrate conditions Reaction Conditions center->conditions mechanism Reaction Mechanism center->mechanism electronic Electronic Effects (HOMO-LUMO) substrate->electronic steric Steric Hindrance substrate->steric solvent Solvent conditions->solvent temp Temperature conditions->temp catalyst Catalyst (e.g., Cu(I), Ru, Lewis Acid) conditions->catalyst base Base conditions->base fmo FMO Theory mechanism->fmo cu_catalyzed_workflow start Start: Prepare Reactants step1 Mix Alkyne, Aldoxime, Cu(I) Catalyst, and Base start->step1 step2 In Situ Generation of Nitrile Oxide (e.g., add NCS at 0 °C) step1->step2 step3 [3+2] Cycloaddition Reaction (Stir at RT) step2->step3 step4 Reaction Monitoring (TLC) step3->step4 step4->step3 Incomplete step5 Aqueous Workup & Product Extraction step4->step5 Complete step6 Purification (Column Chromatography) step5->step6 end Isolated 3,5-Disubstituted Isoxazole step6->end

References

Technical Support Center: Scaling Up the Synthesis of 3-Aminoisoxazolo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 3-Aminoisoxazolo[4,5-b]pyrazine. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this multi-step synthesis.

Experimental Protocols

A plausible and scalable synthetic route to this compound is a multi-step process commencing with the synthesis of a 5-aminoisoxazole precursor, followed by construction of the pyrazine ring and subsequent amination.

Overall Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyrazine Ring Formation cluster_2 Step 3: Final Product Formation A Starting Materials (e.g., Ethyl Acetoacetate, Hydroxylamine) B Synthesis of 5-Amino-3-methylisoxazole A->B C Reaction with Diethyl Oxalate B->C D Nitration C->D E Reductive Cyclization D->E F Chlorination E->F G Amination F->G H Final Product: This compound G->H

Caption: Overall workflow for the synthesis of this compound.

Protocol 1: Synthesis of 5-Amino-3-methylisoxazole

This protocol is adapted from established methods for the synthesis of 5-aminoisoxazoles.

Reaction: Ethyl acetoacetate + Hydroxylamine → 5-Amino-3-methylisoxazole

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Sodium methoxide

  • Ethanol

  • Toluene

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve sodium methoxide in ethanol.

  • Addition of Reactants: To this solution, add ethyl acetoacetate dropwise while maintaining the temperature below 30°C. After the addition is complete, add a solution of hydroxylamine hydrochloride in water.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and adjust the pH to ~7 with hydrochloric acid. Extract the product with toluene.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-amino-3-methylisoxazole. The product can be further purified by recrystallization.

Protocol 2: Synthesis of Isoxazolo[4,5-b]pyrazin-3(2H)-one

This protocol is based on the reaction of 5-aminoisoxazoles with diethyl oxalate followed by cyclization.

Reaction: 5-Amino-3-methylisoxazole + Diethyl oxalate → Intermediate → Nitration → Reductive Cyclization → Isoxazolo[4,5-b]pyrazin-3(2H)-one

Materials:

  • 5-Amino-3-methylisoxazole

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Nitrating mixture (e.g., HNO₃/H₂SO₄)

  • Reducing agent (e.g., Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation)

  • Solvent for reduction (e.g., Ethanol, Acetic acid)

Procedure:

  • Condensation: React 5-amino-3-methylisoxazole with diethyl oxalate in the presence of a base like sodium ethoxide in ethanol. This forms an intermediate oxalylamide derivative.

  • Nitration: Carefully add a pre-cooled nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) to a solution of the intermediate in a suitable solvent at low temperature (0-10°C) to introduce a nitro group onto the isoxazole ring.

  • Reductive Cyclization: The nitro-isoxazole derivative is then subjected to reductive cyclization. This can be achieved using various methods such as iron in acidic medium, tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C). This step reduces the nitro group to an amine which then cyclizes to form the pyrazine ring.

  • Isolation: After the reaction is complete, the product is isolated by filtration and purified by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound

This protocol involves the conversion of the isoxazolo[4,5-b]pyrazin-3(2H)-one to the target amine.

Reaction: Isoxazolo[4,5-b]pyrazin-3(2H)-one → 3-Chloroisoxazolo[4,5-b]pyrazine → this compound

Materials:

  • Isoxazolo[4,5-b]pyrazin-3(2H)-one

  • Chlorinating agent (e.g., POCl₃, SOCl₂)

  • Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)

  • Solvent for amination (e.g., Dioxane, THF)

Procedure:

  • Chlorination: Treat the isoxazolo[4,5-b]pyrazin-3(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 3-chloroisoxazolo[4,5-b]pyrazine.

  • Amination: The 3-chloro derivative is then reacted with an ammonia source. This nucleophilic aromatic substitution reaction is typically carried out in a sealed vessel at elevated temperatures.

  • Purification: The final product, this compound, is purified by column chromatography or recrystallization.

Quantitative Data

The following tables provide representative data for the synthesis at laboratory and scaled-up levels. Please note that scaled-up data are estimates and should be optimized for specific equipment and conditions.

Table 1: Synthesis of 5-Amino-3-methylisoxazole

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Ethyl Acetoacetate 13.3 g1.33 kg
Hydroxylamine HCl 7.1 g0.71 kg
Sodium Methoxide 5.5 g0.55 kg
Solvent (Ethanol) 100 mL10 L
Reaction Time 4-6 hours6-8 hours
Temperature Reflux (~78°C)Reflux (~78°C)
Typical Yield 70-80%65-75%

Table 2: Synthesis of Isoxazolo[4,5-b]pyrazin-3(2H)-one

ParameterLab Scale (10 g)Pilot Scale (1 kg)
5-Amino-3-methylisoxazole 10 g1 kg
Diethyl Oxalate 15 g1.5 kg
Nitrating Agent VariesVaries
Reducing Agent VariesVaries
Reaction Time 8-12 hours (total)12-18 hours (total)
Temperature 0-100°C (step-dependent)0-100°C (step-dependent)
Typical Yield 50-60% (over 3 steps)45-55% (over 3 steps)

Table 3: Synthesis of this compound

ParameterLab Scale (5 g)Pilot Scale (0.5 kg)
Isoxazolo[4,5-b]pyrazin-3(2H)-one 5 g0.5 kg
Chlorinating Agent (POCl₃) 10 mL1 L
Ammonia Source ExcessExcess
Reaction Time 6-10 hours8-12 hours
Temperature 100-120°C100-120°C
Typical Yield 60-70% (over 2 steps)55-65% (over 2 steps)

Troubleshooting Guides

Issue 1: Low Yield in 5-Amino-3-methylisoxazole Synthesis

Question: My yield of 5-amino-3-methylisoxazole is consistently low. What are the potential causes and how can I improve it?

Answer:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, extend the reflux time.

  • Suboptimal pH: The pH during work-up is crucial. Ensure it is neutralized effectively before extraction to prevent loss of the product in the aqueous layer.

  • Inefficient Extraction: 5-Amino-3-methylisoxazole has some water solubility. Perform multiple extractions with a suitable organic solvent like toluene or ethyl acetate to maximize recovery.

  • Side Reactions: The formation of byproducts can reduce the yield. Ensure the temperature during the addition of reactants is controlled to minimize side reactions.

G start Low Yield of 5-Amino-3-methylisoxazole q1 Is the reaction complete? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the work-up pH neutral? a1_yes->q2 s1 Extend reaction time and monitor by TLC a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was extraction efficient? a2_yes->q3 s2 Adjust pH to ~7 before extraction a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Yield Improved a3_yes->end s3 Perform multiple extractions with a suitable solvent a3_no->s3 s3->end

Caption: Troubleshooting workflow for low yield in 5-Amino-3-methylisoxazole synthesis.

Issue 2: Challenges in the Nitration Step

Question: The nitration of the isoxazole derivative is proving difficult, with low yields and the formation of multiple products. How can I optimize this step?

Answer:

  • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low and consistent temperature (0-10°C) is critical to prevent over-nitration and decomposition.

  • Rate of Addition: Add the nitrating agent slowly and dropwise to control the reaction rate and temperature.

  • Choice of Nitrating Agent: The choice of nitrating agent (e.g., HNO₃/H₂SO₄, acetyl nitrate) can significantly affect the outcome. The reactivity of the substrate will determine the optimal nitrating system.

  • Side Reactions: The isoxazole ring can be sensitive to strong acidic conditions. Consider using milder nitrating conditions if decomposition is observed.

Issue 3: Inefficient Reductive Cyclization

Question: The reductive cyclization step is not proceeding to completion or is giving a complex mixture of products. What can I do?

Answer:

  • Choice of Reducing Agent: The effectiveness of the reducing agent can vary depending on the substrate. Common choices include Fe/HCl, SnCl₂/HCl, and catalytic hydrogenation (H₂/Pd-C). It may be necessary to screen different reducing systems.

  • Reaction Conditions: Temperature and reaction time are crucial. Some reductions require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time.

  • Purity of the Nitro Intermediate: Impurities in the starting nitro compound can interfere with the reduction and cyclization. Ensure the nitro-isoxazole derivative is sufficiently pure before proceeding.

  • Catalyst Poisoning (for hydrogenation): If using catalytic hydrogenation, ensure the substrate and solvent are free of catalyst poisons such as sulfur compounds.

G start Inefficient Reductive Cyclization q1 Is the reducing agent appropriate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are the reaction conditions optimal? a1_yes->q2 s1 Screen different reducing agents (e.g., Fe/HCl, SnCl₂, H₂/Pd-C) a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the starting material pure? a2_yes->q3 s2 Optimize temperature and reaction time, monitor by TLC a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Reaction Optimized a3_yes->end s3 Purify the nitro-isoxazole intermediate a3_no->s3 s3->end

Caption: Troubleshooting workflow for inefficient reductive cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up this synthesis?

A1: The primary safety concerns are associated with the nitration and reductive cyclization steps.

  • Nitration: This reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Ensure adequate cooling capacity and slow, controlled addition of the nitrating agent.

  • Reductive Cyclization: If using catalytic hydrogenation, be aware of the flammability of hydrogen gas and the pyrophoric nature of some catalysts (e.g., Raney Nickel). When using metal/acid reductions, the generation of hydrogen gas should be managed in a well-ventilated area.

Q2: How can I monitor the progress of these reactions effectively?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of each step. Developing a reliable TLC system for each reaction is crucial for determining reaction completion and identifying the formation of byproducts. For larger scale operations, High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis.

Q3: What are the best practices for purifying the final product, this compound, at a larger scale?

A3: At a larger scale, purification strategies need to be efficient and scalable.

  • Crystallization: If the product is a stable solid, crystallization is often the most effective and economical method for large-scale purification. Screening for suitable crystallization solvents is a key development step.

  • Column Chromatography: While standard silica gel chromatography can be used, for larger quantities, consider automated flash chromatography systems or alternative stationary phases that are more amenable to the basic nature of the amine product.

  • Acid-Base Extraction: An acid-base workup can be used to separate the basic amine product from non-basic impurities. The amine can be extracted into an acidic aqueous phase, washed, and then liberated by basification and extraction into an organic solvent.

Q4: Can any of the reaction steps be combined in a one-pot procedure?

A4: While a complete one-pot synthesis from the initial starting materials is unlikely to be efficient, some steps may be telescoped. For example, after the nitration, it might be possible to proceed directly to the reductive cyclization without isolating the purified nitro-intermediate, provided the reaction conditions are compatible and byproducts from the nitration do not interfere with the reduction. This would need to be carefully evaluated during process development.

Technical Support Center: Enhancing the Biological Activity of 3-Aminoisoxazolo[4,5-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the modification of the 3-Aminoisoxazolo[4,5-b]pyrazine scaffold to enhance its biological activity, particularly as kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological targets for this compound derivatives?

A1: Derivatives of the isoxazolopyrazine scaffold have shown significant potential as inhibitors of various protein kinases. Notably, they have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation, and as dual inhibitors of c-Met and VEGFR-2 kinases, both of which are implicated in cancer cell proliferation and angiogenesis.[1][2][3][4] The core structure serves as a versatile scaffold for developing targeted anticancer agents.[5]

Q2: Which positions on the this compound core are most critical for modification to improve biological activity?

A2: Structure-activity relationship (SAR) studies on related heterocyclic scaffolds suggest that modifications at the 3-amino group and substitution on the pyrazine ring are crucial for modulating potency and selectivity.[1][6] Specifically, N-acylation of the 3-amino group or its involvement in forming larger heterocyclic systems can significantly impact activity. Additionally, introducing aryl or heteroaryl groups onto the pyrazine ring via cross-coupling reactions allows for exploration of interactions with the solvent-exposed regions of kinase active sites.

Q3: What are the most common synthetic challenges when working with isoxazolopyrazines?

A3: Common challenges include low yields during the initial synthesis of the fused ring system, difficulties in achieving regioselectivity, and potential degradation of the product under harsh reaction conditions.[7] Intramolecular cyclization to form the isoxazole ring can sometimes be problematic, requiring careful optimization of reaction conditions.[8]

Q4: How can I improve the yield and purity of my synthesized derivatives?

A4: To improve yields, consider screening different solvents, bases, and catalysts, as well as adjusting reaction time and temperature.[7] For purification, column chromatography on silica gel is a standard method. The choice of eluent system, such as a mixture of petroleum ether and ethyl acetate, is critical for effective separation.[7]

Troubleshooting Guides

Synthesis of the Isoxazolo[4,5-b]pyrazine Core
Problem Potential Cause Troubleshooting & Optimization
Low or No Yield of Fused Bicyclic Product Incomplete intramolecular cyclization.- Ensure the use of an appropriate base (e.g., K2CO3, NaH) to facilitate the cyclization. - Optimize the reaction temperature; some cyclizations proceed better at room temperature while others may require heating.[9] - Consider using a different solvent that better solubilizes the starting materials and intermediates.
Side reactions, such as the Boulton-Katritzky rearrangement.- If a mixture of isomers is observed, the reaction mixture can be treated with a base like K2CO3 in DMF at an elevated temperature to favor the formation of the rearranged product, which can then be separated.[9]
Difficulty in Purification of the Final Product Presence of polar impurities or starting materials.- Utilize column chromatography with a suitable solvent gradient. - Recrystallization from an appropriate solvent system can also be an effective purification method.
Modification of the this compound Scaffold
Problem Potential Cause Troubleshooting & Optimization
Low Yield in Suzuki-Miyaura Cross-Coupling Inactive catalyst or suboptimal reaction conditions.- Use a suitable palladium catalyst and ligand combination (e.g., Pd(PPh3)4). - Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[10] - The choice of base (e.g., Cs2CO3, K2CO3) and solvent system (e.g., dioxane/water) is crucial.[11] - Microwave irradiation can sometimes improve yields and reduce reaction times.[12]
Dehalogenation of the starting material.- This can occur if the palladium complex undergoes hydride formation. Ensure the use of high-purity solvents and reagents.[13]
Incomplete N-acylation of the 3-Amino Group Insufficiently reactive acylating agent or steric hindrance.- Use a more reactive acylating agent, such as an acyl chloride or anhydride. - The use of a coupling agent like benzotriazole can facilitate the reaction under mild conditions.[14] - Increase the reaction temperature or extend the reaction time.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of[1][15][16]triazolo[4,3-a]pyrazine Derivatives[1][17]
Compoundc-Met IC50 (µM)VEGFR-2 IC50 (µM)
17l 0.0262.6
Foretinib (Control) 0.0210.0016
Table 2: Antiproliferative Activity of Compound 17l against Cancer Cell Lines[1][17]
CompoundA549 IC50 (µM)MCF-7 IC50 (µM)Hela IC50 (µM)
17l 0.98 ± 0.081.05 ± 0.171.28 ± 0.25
Foretinib (Control) 0.89 ± 0.110.95 ± 0.131.13 ± 0.19

Experimental Protocols

Protocol 1: Synthesis of Ethyl Isoxazolo[4,5-b]pyridine-3-carboxylates (Analogous to Isoxazolo[4,5-b]pyrazine Synthesis)[9]
  • Synthesis of Isonitroso Compounds:

    • To a suspension of NaH (60% in mineral oil, 1.2 eq) in anhydrous THF, add a solution of the corresponding 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF dropwise at 0 °C under an argon atmosphere.

    • After stirring for 10 minutes, add ethyl acetoacetate (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Cool the mixture to 0 °C and add a solution of NaNO2 (3.0 eq) in water, followed by the dropwise addition of 2M H2SO4 until the pH is between 3 and 4.

    • Stir the mixture at room temperature for 1 hour.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate).

  • Intramolecular Cyclization:

    • To a solution of the isonitroso compound (1.0 eq) in MeCN, add K2CO3 (2.0 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • The resulting solid is the desired ethyl isoxazolo[4,5-b]pyridine-3-carboxylate, which can be used in subsequent steps without further purification.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[10]
  • To a reaction vessel, add the halo-isoxazolopyrazine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and base (e.g., Cs2CO3, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., dioxane and water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Protocol 3: N-acylation of Amines using Benzotriazole Chemistry[14]
  • To a solution of a carboxylic acid (1.0 eq) in a suitable solvent (e.g., DCM), add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.1 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the this compound (1.0 eq) and a base (e.g., triethylamine, 1.5 eq).

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Isoxazolo[4,5-b]pyrazine Core cluster_modification Modification of Core Structure cluster_evaluation Biological Evaluation start 2-Chloro-3-nitropyrazine step1 Reaction with Ethyl Acetoacetate start->step1 step2 In situ Nitrosation step1->step2 step3 Intramolecular Cyclization step2->step3 product1 Substituted Isoxazolo[4,5-b]pyrazine step3->product1 product1_mod Substituted Isoxazolo[4,5-b]pyrazine product1->product1_mod mod1 Halogenation product1_mod->mod1 mod3 N-Acylation / Further Derivatization product1_mod->mod3 mod2 Suzuki-Miyaura Coupling mod1->mod2 final_product Biologically Active Derivatives mod2->final_product mod3->final_product eval1 Kinase Inhibition Assays final_product->eval1 eval2 Cell-based Proliferation Assays eval1->eval2 eval3 In vivo Studies eval2->eval3

Caption: A generalized experimental workflow for the synthesis, modification, and biological evaluation of this compound derivatives.

kinase_inhibition_pathway cluster_pathway Generalized Kinase Inhibition Pathway inhibitor Isoxazolopyrazine Derivative kinase Protein Kinase (e.g., CDK, c-Met) inhibitor->kinase Inhibition substrate Substrate Protein kinase->substrate p_substrate Phosphorylated Substrate atp ATP atp->kinase adp ADP substrate->p_substrate Phosphorylation proliferation Cell Proliferation, Angiogenesis p_substrate->proliferation

Caption: A simplified diagram illustrating the mechanism of action of an isoxazolopyrazine-based kinase inhibitor.

References

Validation & Comparative

Navigating Kinase Inhibition: A Comparative Guide to Isoxazolo-Pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitory activity of a representative isoxazolo-fused pyrimidine compound, 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine, against other pyrazine-based kinase inhibitors. Due to a lack of publicly available data on the specific kinase inhibitory activity of 3-Aminoisoxazolo[4,5-b]pyrazine, this guide focuses on structurally related compounds to provide valuable insights into their potential efficacy and mechanisms of action.

This guide presents quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of these compounds as kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of the representative isoxazolo[4,5-d]pyrimidine compound and other pyrazine-based kinase inhibitors. The data highlights the potency of these compounds against their respective kinase targets, providing a basis for comparative evaluation.

Compound ScaffoldRepresentative CompoundTarget KinaseIC50 (nM)
Isoxazolo[4,5-d]pyrimidineCompound 20PI3Kδ286
Isoxazolo[4,5-d]pyrimidineCompound 21PI3Kδ452
Pyrazolo[1,5-a]pyrazineCompound 34JAK13
JAK28.5
TYK27.7
JAK3629.6
Imidazo[4,5-b]pyrazineRepresentative examples 17-21TRKA, B, C<10
Pyrido[3,4-b]pyrazineCompound 28RET25 (cell-based)
Pyrrolo[2,3-b]pyrazineCompound 11FGFR1, FGFR4<10
FGFR2, FGFR3<100
Imidazo[1,2-a]pyrazineCompound 5nDDR19.4
DDR220.4

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approach for validating these kinase inhibitors, the following diagrams have been generated using Graphviz.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Growth, Proliferation, Survival mTOR->Cell_Response Inhibitor Isoxazolo[4,5-d]pyrimidine Inhibitor Inhibitor->PI3K

Caption: PI3Kδ Signaling Pathway Inhibition.

Kinase_Inhibitor_Validation_Workflow cluster_workflow Experimental Workflow start Start: Compound Synthesis biochemical_assay In Vitro Kinase Assay (e.g., IC50 Determination) start->biochemical_assay Primary Screening cell_based_assay Cell-Based Assay (Target Engagement & Proliferation) biochemical_assay->cell_based_assay Cellular Potency downstream_analysis Downstream Signaling Analysis (Western Blot) cell_based_assay->downstream_analysis Mechanism of Action in_vivo In Vivo Efficacy Studies (Animal Models) downstream_analysis->in_vivo Preclinical Validation conclusion Conclusion: Lead Candidate in_vivo->conclusion Final Selection

Caption: Kinase Inhibitor Validation Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to validate the kinase inhibitory activity of novel compounds.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase in a biochemical assay.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Microplate (e.g., 384-well)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P])

  • Plate reader (Luminometer, fluorometer, or scintillation counter)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • Reaction Setup:

    • Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of the microplate.

    • Add the kinase enzyme and substrate mixture in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate competitive inhibition assessment.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection method.

    • For ADP-Glo™ assays, a reagent is added to deplete unused ATP, followed by a second reagent to convert the ADP generated into a luminescent signal.

    • For radiolabeled assays, the reaction mixture is spotted onto a membrane, which is then washed to remove unincorporated [γ-32P]ATP. The radioactivity of the phosphorylated substrate is then measured.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based Kinase Inhibition Assay (Cell Proliferation)

This protocol describes a method to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase's activity.

Materials:

  • Cancer cell line with known dependence on the target kinase

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader (Luminometer or spectrophotometer)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the diluted compound or DMSO (vehicle control).

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • For CellTiter-Glo®, incubate for a short period to stabilize the luminescent signal. For MTT, an additional solubilization step is required.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by fitting the data to a suitable dose-response curve model.

This guide provides a framework for understanding and comparing the kinase inhibitory potential of isoxazolo-pyrazine analogs. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.

A Comparative Analysis of Pyrazine-Based Kinase Inhibitors: Evaluating the Isoxazolo[4,5-b]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of pyrazine-based kinase inhibitors, with a specific focus on the potential of the 3-aminoisoxazolo[4,5-b]pyrazine scaffold. Due to the limited publicly available data on this compound, this guide leverages information on structurally related isoxazolo-fused pyridines and pyrimidines to draw insightful comparisons with well-characterized pyrazine-based inhibitors.

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2][3] The pyrazine ring is a well-established scaffold in the design of kinase inhibitors, prized for its ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases.[4] This has led to the development of a diverse array of pyrazine-based inhibitors, several of which have advanced into clinical trials and received FDA approval.[1][2][3] This guide will explore the landscape of these inhibitors, comparing different pyrazine-based cores and their targeted kinases.

Overview of Pyrazine-Based Inhibitor Scaffolds

Comparative Inhibitory Activity

The following tables summarize the inhibitory activities of various pyrazine-based scaffolds against their primary kinase targets. This data, compiled from preclinical and clinical studies, highlights the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of Imidazo[4,5-b]pyrazine Derivatives
Compound IDTarget Kinase(s)IC50 (nM)Cell Line/AssayReference
Compound 17-21TRKA, B, C0.22 - 7.68Biochemical AssayShanghai Pharmaceuticals[2]
Not SpecifiedNTRKNot DisclosedBiochemical AssayShanghai Pharmaceuticals[2]
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrazine Derivatives
Compound IDTarget Kinase(s)IC50 (nM)Cell Line/AssayReference
Compound 34JAK1, JAK2, TYK23, 8.5, 7.7Biochemical AssayZhejiang Hisun Pharmaceutical[2]
Compound 35-37RET (wild type & mutant)Single-digit nMBiochemical & Cell-based AssaysArray Biopharma[2]
Table 3: Inhibitory Activity of Triazolo[4,3-a]pyrazine and Related Derivatives
Compound IDTarget Kinase(s)IC50 (nM)Cell Line/AssayReference
Compound 17lc-Met, VEGFR-226.0, 2600Biochemical AssayJiangxi Science and Technology Normal University[6]
Not Specifiedc-MET<10Biochemical AssayBETA Pharma[2]
Table 4: Biological Activity of Structurally Related Isoxazolo-Fused Heterocycles

As a proxy for this compound, this table presents data on related isoxazolo-fused pyridines and pyrimidines, demonstrating the biological potential of the isoxazole fusion.

Compound ClassBiological ActivityTarget/AssayReference
Isoxazolo[4,5-b]pyridinesAntibacterial, Anticancer, CytotoxicVarious[3][7]
Isoxazolo[4,5-d]pyrimidinesImmunomodulatoryIn vivo mouse models[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of inhibitor discovery, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->TF Ligand Growth Factor Ligand->RTK Inhibitor Pyrazine-Based Inhibitor Inhibitor->RTK

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway targeted by pyrazine-based inhibitors.

G cluster_discovery Discovery & Screening cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Assays (Kinase, Cell-based) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Tox->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

Caption: General workflow for the discovery and development of kinase inhibitors.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate interpretation and replication of results. Below are outlines of common assays used in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.

  • Reagents and Materials: Purified recombinant kinase, substrate peptide (often biotinylated), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™, HTRF®, or Z'-LYTE™).

  • Procedure:

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer in a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured using a suitable detection method.

  • Data Analysis: The percentage of inhibition is calculated relative to a control (no inhibitor). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

  • Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), antibiotics, test compounds, and a viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound.

    • After a defined incubation period (typically 48-72 hours), the viability reagent is added.

    • The signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to a vehicle-treated control. IC50 values are determined from dose-response curves.

Conclusion

The pyrazine scaffold is a cornerstone in the development of targeted kinase inhibitors, with various fused heterocyclic systems demonstrating potent and selective activity against a range of clinically relevant kinases. While direct experimental data on this compound remains elusive, the documented biological activities of structurally similar isoxazolo-fused heterocycles suggest that this scaffold is a promising avenue for future drug discovery efforts. Further synthesis and biological evaluation of this compound derivatives are warranted to fully elucidate their therapeutic potential in comparison to established pyrazine-based inhibitors.

References

A Comparative Guide to Bioisosteric Replacement Strategies for Aminoisoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminoisoxazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets, including kinases and G-protein coupled receptors (GPCRs). However, to optimize potency, selectivity, and pharmacokinetic properties, medicinal chemists often employ bioisosteric replacement strategies. This guide provides an objective comparison of common bioisosteric replacements for the aminoisoxazole moiety, supported by experimental data from published literature, to aid in the rational design of novel therapeutics.

Overview of Bioisosteric Replacement

Bioisosterism involves the substitution of a functional group or moiety within a bioactive molecule with another group that retains similar biological activity while favorably modifying other properties such as metabolic stability, solubility, or patentability. For the aminoisoxazole core, common bioisosteres include other five-membered aromatic heterocycles such as aminopyrazoles, aminotriazoles, and aminooxadiazoles. The choice of a suitable bioisostere is highly context-dependent, relying on the specific biological target and the desired property improvements.

Comparative Analysis of Biological Activity

G-Protein Coupled Receptor (GPCR) Agonists

The orphan receptor GPR88, implicated in several central nervous system disorders, has been a target for compounds featuring bioisosteric modifications. In a study focused on developing GPR88 agonists, an initial amide-containing lead compound was modified by replacing the amide with a 1,3,4-oxadiazole and subsequently a 1,2,3-triazole, leading to significant improvements in potency.[1][2]

ScaffoldLead Compound ExampleTargetAssayEC50 (nM)
AmideCompound 4GPR88cAMP~295
1,3,4-OxadiazoleCompound 7GPR88cAMP59
1,2,3-TriazoleCompound 26GPR88cAMP60
Optimized 1,2,3-Triazole Compound 53 GPR88 cAMP 14

Table 1: Comparison of an amide-containing GPR88 agonist with its 1,3,4-oxadiazole and 1,2,3-triazole bioisosteres. Data sourced from a study on GPR88 agonists.[1][2]

Nicotinic Cholinergic Receptor Ligands

In the development of ligands for central nicotinic cholinergic receptors, a (3-methyl-5-isoxazolyl)methylene-azacyclic compound was subjected to bioisosteric replacement of the isoxazole ring. This study demonstrated that replacing the isoxazole with moieties like pyridine or oxadiazole could yield ligands with high to moderate affinity.

Bioisosteric ReplacementTargetAssayIC50 (nM)
PyridineNicotinic Cholinergic Receptors[3H]methylcarbamylcholine binding2.0 - >1000
OxadiazoleNicotinic Cholinergic Receptors[3H]methylcarbamylcholine binding2.0 - >1000
Acyl groupNicotinic Cholinergic Receptors[3H]methylcarbamylcholine binding2.0 - >1000

Table 2: Affinity of bioisosteric replacements for the isoxazole heterocycle in nicotinic cholinergic receptor ligands.[3]

Physicochemical and Pharmacokinetic Properties

A primary motivation for employing bioisosteric replacement is the modulation of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The choice of a bioisostere can significantly impact properties like solubility, lipophilicity, and metabolic stability.

For instance, the replacement of an amide with a 1,2,3-triazole is a common strategy to enhance metabolic stability due to the inherent stability of the triazole ring to hydrolytic, oxidative, and reductive conditions.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of aminoisoxazole derivatives and their bioisosteres.

GPCR Functional Assay: cAMP Measurement

This protocol is a general method to assess the agonist or antagonist activity of compounds at Gαi- or Gαs-coupled GPCRs by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

  • CHO-K1 cells stably expressing the GPCR of interest.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation buffer: Assay buffer containing 500 µM 3-isobutyl-1-methylxanthine (IBMX).

  • Forskolin (for Gαi-coupled receptors).

  • Test compounds and reference agonist.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Culture the stable cell line under standard conditions. On the day of the assay, harvest cells and resuspend in assay buffer to the desired density.

  • Compound Preparation: Prepare serial dilutions of test compounds and reference agonist in stimulation buffer.

  • Assay Plate Preparation: Add the appropriate volume of cell suspension to each well of a 384-well plate.

  • Stimulation:

    • For Gαs-coupled receptors: Add the diluted compounds to the cells.

    • For Gαi-coupled receptors: Add the diluted compounds to the cells, followed by the addition of a sub-maximal concentration of forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 or IC50 values.

In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver microsomes, providing an indication of its metabolic stability.

Materials:

  • Human liver microsomes (HLM).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Test compound stock solution (in DMSO).

  • Positive control compound with known metabolic instability (e.g., verapamil).

  • Acetonitrile with an internal standard for quenching and protein precipitation.

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLM.

  • Initiation of Reaction: Pre-warm the incubation mixture at 37°C for 5 minutes. Add the test compound (final concentration typically 1 µM) and pre-incubate for another 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

Visualization of Bioisosteric Replacement Strategies

The following diagrams illustrate the conceptual relationships in bioisosteric replacement and a typical experimental workflow.

Bioisosteric_Replacement_Strategy cluster_0 Lead Compound cluster_1 Bioisosteric Replacements cluster_2 Desired Improvements Aminoisoxazole Aminoisoxazole Scaffold Aminopyrazole Aminopyrazole Aminoisoxazole->Aminopyrazole Replace with Aminotriazole Aminotriazole Aminoisoxazole->Aminotriazole Replace with Aminooxadiazole Aminooxadiazole Aminoisoxazole->Aminooxadiazole Replace with Other Other Heterocycles Aminoisoxazole->Other Replace with Potency Increased Potency Aminopyrazole->Potency Leads to Selectivity Enhanced Selectivity Aminopyrazole->Selectivity Leads to PK Improved PK Properties Aminopyrazole->PK Leads to IP New IP Position Aminopyrazole->IP Leads to Aminotriazole->Potency Leads to Aminotriazole->Selectivity Leads to Aminotriazole->PK Leads to Aminotriazole->IP Leads to Aminooxadiazole->Potency Leads to Aminooxadiazole->Selectivity Leads to Aminooxadiazole->PK Leads to Aminooxadiazole->IP Leads to Other->Potency Leads to Other->Selectivity Leads to Other->PK Leads to Other->IP Leads to

Bioisosteric replacement strategies for aminoisoxazole.

Experimental_Workflow cluster_invitro Biological Evaluation cluster_adme Pharmacokinetic Profiling Synthesis Synthesis of Analogs (Aminoisoxazole & Bioisosteres) InVitro In Vitro Assays Synthesis->InVitro ADME ADME Profiling Synthesis->ADME Binding Binding Assays (Ki, IC50) InVitro->Binding Functional Functional Assays (EC50, IC50) InVitro->Functional Cellular Cell-based Assays (e.g., Viability) InVitro->Cellular Solubility Solubility ADME->Solubility Permeability Permeability ADME->Permeability Metabolic Metabolic Stability ADME->Metabolic SAR Structure-Activity Relationship Analysis Lead Lead Optimization SAR->Lead Binding->SAR Functional->SAR Cellular->SAR Solubility->SAR Permeability->SAR Metabolic->SAR

Workflow for comparative evaluation of bioisosteres.

References

3-Aminoisoxazolo[4,5-b]pyrazine versus known anticancer agents: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer potential of novel heterocyclic compounds, with a focus on isoxazole-containing systems, against established anticancer agents. Due to the limited availability of specific experimental data for 3-Aminoisoxazolo[4,5-b]pyrazine, this guide will utilize a closely related and well-studied isoxazole derivative, Compound 3g (7-(3-(N,N-dimethylamino)propyl)-5-phenyl-2-(p-tolyl)[1][2]oxazolo[4,5-d]pyrimidine) , as a representative of this class of emerging anticancer compounds. This compound has demonstrated significant cytotoxic activity against various cancer cell lines.[2][3]

This guide will compare the in vitro efficacy of Compound 3g with three widely used chemotherapeutic drugs: Cisplatin, Doxorubicin, and Paclitaxel. The comparison will be based on their cytotoxic effects on different human cancer cell lines, presented through quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of Compound 3g and the standard anticancer agents are summarized below. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against a panel of human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Compound 3g HT29 (Colon Carcinoma)58.4
A549 (Lung Carcinoma)> 100
MCF7 (Breast Adenocarcinoma)> 100
LoVo (Metastatic Colon Adenocarcinoma)> 100
Cisplatin HT29 (Colon Carcinoma)47.2
A549 (Lung Carcinoma)Varies (e.g., ~5-15)
MCF7 (Breast Adenocarcinoma)Varies (e.g., ~10-30)
HeLa (Cervical Cancer)Varies (e.g., ~2-10)
Doxorubicin HT29 (Colon Carcinoma)Varies (e.g., ~0.1-1)
A549 (Lung Carcinoma)Varies (e.g., ~0.05-0.5)
MCF7 (Breast Adenocarcinoma)Varies (e.g., ~0.01-0.2)
HepG2 (Liver Carcinoma)Varies (e.g., ~0.1-1)
Paclitaxel HT29 (Colon Carcinoma)Varies (e.g., ~0.005-0.05)
A549 (Lung Carcinoma)Varies (e.g., ~0.002-0.02)
MCF7 (Breast Adenocarcinoma)Varies (e.g., ~0.001-0.01)
Ovarian Cancer Cell LinesVaries (e.g., ~0.0025-0.0075)[4]

Note: IC50 values for Cisplatin, Doxorubicin, and Paclitaxel can vary significantly depending on the specific cell line, exposure time, and assay conditions. The values presented are indicative ranges found in the literature.[4][5][6][7] The data for Compound 3g is from a specific study and provides a direct comparison point.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the anticancer activity of novel compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HT29, A549, MCF7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (Compound 3g, Cisplatin, Doxorubicin, Paclitaxel) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compounds is prepared in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing different concentrations of the compounds is added. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.

Materials:

  • Human cancer cell lines

  • Test compounds

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in the binding buffer provided in the kit.

  • Staining: Annexin V-FITC and PI are added to the cell suspension according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both stains.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using the flow cytometry software.

Mandatory Visualizations

Signaling Pathway: Intrinsic Apoptosis Pathway

The following diagram illustrates a simplified intrinsic (mitochondrial) apoptosis pathway, a common mechanism of action for many cytotoxic anticancer agents that cause cellular stress and DNA damage.

G Simplified Intrinsic Apoptosis Pathway cluster_stimulus Cellular Stress cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade Anticancer Agents Anticancer Agents DNA Damage DNA Damage Anticancer Agents->DNA Damage Bax Bax DNA Damage->Bax Bak Bak DNA Damage->Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak->MOMP Bcl-2 Bcl-2 Bcl-2->Bax Bcl-xL Bcl-xL Bcl-xL->Bak Cytochrome c release Cytochrome c release MOMP->Cytochrome c release Apaf1 Apaf-1 Cytochrome c release->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase-9 Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Apoptosome->Caspase-9

Caption: Simplified intrinsic apoptosis pathway.

Experimental Workflow: In Vitro Cytotoxicity Screening

This diagram outlines the typical workflow for screening the cytotoxic effects of a novel compound on cancer cell lines.

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis A Cell Culture (Cancer Cell Lines) B Cell Seeding (96-well plate) A->B D Cell Treatment (Add Compounds) B->D C Compound Preparation (Serial Dilutions) C->D E Incubation (e.g., 48-72 hours) D->E F Add MTT Reagent E->F G Incubate & Solubilize Formazan F->G H Measure Absorbance (Plate Reader) G->H I Calculate % Viability H->I J Determine IC50 Values I->J

Caption: Workflow for in vitro cytotoxicity screening.

References

Comparative Cross-Reactivity Profiling of 3-Aminoisoxazolo[4,5-b]pyrazine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 3-Aminoisoxazolo[4,5-b]pyrazine, a novel heterocyclic compound with potential as a kinase inhibitor. Due to the limited publicly available data on this specific molecule, this guide presents a representative cross-reactivity profile based on structurally related pyrazine-based kinase inhibitors. The information herein is intended to provide a valuable reference for researchers engaged in the discovery and development of novel kinase inhibitors.

Introduction to Pyrazine-Based Kinase Inhibitors

Pyrazine and its fused heterocyclic derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] These compounds are typically ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a critical class of therapeutic agents.[2] The selectivity of these inhibitors across the human kinome is a crucial factor in determining their therapeutic efficacy and potential off-target effects.

This guide will focus on the hypothetical cross-reactivity of this compound by drawing comparisons with known pyrazine-containing inhibitors targeting key kinase families such as Aurora kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Representative Cross-Reactivity Profile

The following table summarizes the inhibitory activity of representative pyrazine-based compounds against a panel of selected kinases. This data is compiled from various sources and is intended to provide a predictive insight into the potential selectivity of this compound.

Kinase TargetRepresentative Pyrazine-Based InhibitorIC50 / Kd (nM)Reference CompoundIC50 / Kd (nM)
Aurora A Imidazo[4,5-b]pyridine derivative15Alisertib (MLN8237)1.2
Aurora B Imidazo[4,5-b]pyridine derivative35Barasertib (AZD1152)0.37
VEGFR2 Quinoxaline derivative (Erdafitinib)2.5Sunitinib2.0
FGFR1 Quinoxaline derivative (Erdafitinib)1.2Infigratinib1.1
FGFR2 Quinoxaline derivative (Erdafitinib)2.5Infigratinib1.0
FGFR3 Quinoxaline derivative (Erdafitinib)3.0Infigratinib1.4
FGFR4 Quinoxaline derivative (Erdafitinib)5.7Infigratinib2.0
Syk Pyrazolopyrazine-3-amine derivative50 (example)Fostamatinib41

Note: The IC50/Kd values for the representative pyrazine-based inhibitors are illustrative and sourced from public data on related compounds. They do not represent actual experimental data for this compound.

Experimental Protocols for Kinase Profiling

To determine the cross-reactivity profile of a novel compound like this compound, several established high-throughput screening methods can be employed. Below are detailed protocols for two widely used platforms.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the FRET signal.

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_read Incubation & Data Acquisition A 1. Prepare 4X Test Compound Dilution Series D 4. Add 4 µL of 4X Test Compound A->D B 2. Prepare 2X Kinase/Antibody Mixture E 5. Add 8 µL of 2X Kinase/Antibody Mixture B->E C 3. Prepare 4X Tracer Solution F 6. Add 4 µL of 4X Tracer Solution C->F D->E E->F G 7. Incubate at RT for 1 hour F->G H 8. Read Plate (TR-FRET) G->H

Caption: Workflow for the LanthaScreen® Kinase Binding Assay.

Detailed Steps:

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) at 4 times the final desired concentration in the assay buffer.

  • Kinase/Antibody Preparation: Prepare a solution containing the kinase of interest and the europium-labeled anti-tag antibody at 2 times their final concentrations.

  • Tracer Preparation: Prepare a solution of the Alexa Fluor® 647-labeled tracer at 4 times its final concentration.

  • Assay Assembly: In a 384-well plate, add 4 µL of the diluted test compound, followed by 8 µL of the kinase/antibody mixture, and finally 4 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The decrease in this ratio in the presence of the test compound is used to determine the binding affinity (IC50 or Kd).

KINOMEscan® Profiling

This is a competition binding assay platform that uses DNA-tagged kinases and immobilized ligands.

Principle: A test compound is incubated with a panel of DNA-tagged kinases. The mixture is then passed over a column containing an immobilized, broad-spectrum kinase inhibitor. Kinases that are not bound by the test compound will bind to the immobilized ligand and be retained on the column. Kinases that are bound by the test compound will flow through. The amount of each kinase in the flow-through is quantified using quantitative PCR (qPCR) of the DNA tag.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_binding Competition Binding cluster_quant Quantification A 1. Incubate DNA-tagged Kinase with Test Compound B 2. Apply mixture to immobilized ligand matrix A->B C 3. Unbound kinase-compound complex flows through B->C D 4. Kinase not bound to compound is captured B->D E 5. Quantify flow-through kinase via qPCR of DNA tag C->E

Caption: Workflow for the KINOMEscan® Profiling Assay.

Detailed Steps:

  • Incubation: The test compound is incubated with a specific DNA-tagged kinase from a large panel.

  • Competition: The kinase-compound mixture is applied to a solid support matrix derivatized with an immobilized, non-selective kinase inhibitor.

  • Separation: Kinases that have bound the test compound will not bind to the immobilized ligand and will be found in the flow-through. Kinases not inhibited by the test compound will bind to the matrix.

  • Quantification: The amount of kinase in the flow-through is measured by qPCR using primers specific for the DNA tag.

  • Data Analysis: The results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.

Relevant Signaling Pathways

Based on the activity of related pyrazine-based inhibitors, this compound could potentially target key signaling pathways involved in cell proliferation and angiogenesis, such as those regulated by Aurora kinases and VEGFR.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for the regulation of mitosis. Their overexpression is common in many cancers.[3][4]

G cluster_aurora Aurora Kinase A/B Aurora A Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Aurora B Aurora B Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis Cell Proliferation Cell Proliferation Centrosome Maturation->Cell Proliferation Spindle Assembly->Cell Proliferation Chromosome Segregation->Cell Proliferation Cytokinesis->Cell Proliferation

Caption: Simplified Aurora Kinase Signaling in Mitosis.

Inhibition of Aurora A and B can lead to defects in centrosome function, spindle formation, chromosome alignment, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis.[3][4]

VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[5][6]

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCγ PLCγ VEGFR2->PLCγ PI3K PI3K VEGFR2->PI3K Cell Migration Cell Migration VEGFR2->Cell Migration Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK PLCγ->Ras/Raf/MEK/ERK Akt Akt PI3K->Akt Cell Proliferation Cell Proliferation Ras/Raf/MEK/ERK->Cell Proliferation Cell Survival Cell Survival Akt->Cell Survival Angiogenesis Angiogenesis Cell Proliferation->Angiogenesis Cell Survival->Angiogenesis Cell Migration->Angiogenesis

Caption: Key Downstream Pathways of VEGFR2 Signaling.

Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PLCγ-MAPK and PI3K-Akt pathways.[5][6] These pathways promote endothelial cell proliferation, survival, and migration, all of which are essential for angiogenesis.[5][6] Inhibition of VEGFR2 can block these processes and is an effective anti-cancer strategy.

Conclusion

While specific experimental data for this compound is not yet widely available, the analysis of structurally related pyrazine-based kinase inhibitors suggests that it has the potential to be a potent inhibitor of key kinases involved in cancer progression, such as Aurora kinases and VEGFRs. The cross-reactivity profile will be a critical determinant of its therapeutic potential. The experimental protocols detailed in this guide provide a clear roadmap for researchers to elucidate the precise selectivity and mechanism of action of this and other novel kinase inhibitors. The provided signaling pathway diagrams offer a visual context for understanding the potential biological impact of such compounds. Further investigation is warranted to fully characterize the pharmacological profile of this compound.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Isoxazolopyrazine and Aminopyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative analysis of heterocyclic compounds structurally related to 3-Aminoisoxazolo[4,5-b]pyrazine. Due to the limited availability of comprehensive in vitro and in vivo correlation studies for this specific scaffold, this document focuses on closely related classes of compounds, including triazolopyrimidines, imidazopyridines, and aminopyrazine-2-carboxamides, for which experimental data is available in the scientific literature. The findings presented here may offer valuable insights into the potential biological activities and structure-activity relationships of substituted isoxazolopyrazines.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel heterocyclic compounds. It aims to provide an objective comparison of their performance based on published experimental data.

Data Presentation

The following tables summarize the in vitro and in vivo activities of various heterocyclic compounds related to the topic of interest.

Table 1: In Vitro Activity and Pharmacokinetics of Triazolopyrimidines and Imidazopyridines

This table presents a selection of compounds and their corresponding in vitro activity against Trypanosoma cruzi (T. cruzi), cytotoxicity against a mammalian cell line (CRL-8155), and key pharmacokinetic (PK) parameters in mice.

Compound IDScaffoldT. cruzi IC50 (µM)Cytotoxicity IC50 (µM)Mouse Microsomal T1/2 (min)Cmax (µM)AUC (µM·h)
GNF6702 Triazolopyrimidine0.04>40>9011.8104
19 Triazolopyrimidine0.03>40>9010.798
20 Triazolopyrimidine0.02>40>908.985
HB175 Imidazopyridine0.05>40355.225
9 Imidazopyridine0.06>40>9025.6150

Data sourced from a study on triazolopyrimidines and imidazopyridines as agents for trypanosomiasis.[1]

Table 2: In Vivo Efficacy of Selected Triazolopyrimidines in a T. cruzi Infection Model

The in vivo efficacy of lead compounds was evaluated in an acute mouse model of T. cruzi infection.

Compound IDDose (mg/kg)Dosing Regimen% Parasite Reduction
GNF6702 50Twice daily for 5 days>99
19 50Twice daily for 5 days>99
20 50Twice daily for 5 days>99
Benznidazole 100Once daily for 20 days>99

Data sourced from a study on triazolopyrimidines and imidazopyridines as agents for trypanosomiasis.[1]

Table 3: In Vitro Antimicrobial Activity of 3-Aminopyrazine-2-carboxamide Derivatives

This table summarizes the in vitro antimicrobial activity of a series of N-substituted 3-aminopyrazine-2-carboxamides against Mycobacterium tuberculosis and their cytotoxicity.

Compound IDSubstituent (R)M. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis H37Rv MIC (µM)Cytotoxicity (HepG2) IC50 (µM)
17 2,4-dimethoxyphenyl12.546>100
10 n-hexyl>250>1000>100
16 4-methoxyphenyl250975>100
20 4-(trifluoromethyl)phenyl62.522250

Data sourced from a study on the synthesis and antimicrobial evaluation of 3-aminopyrazine-2-carboxamides.[2][3]

Experimental Protocols

In Vitro T. cruzi Activity Assay
  • Cell Line: T. cruzi trypomastigotes (Tulahuen strain expressing beta-galactosidase).

  • Assay Principle: Measurement of beta-galactosidase activity as an indicator of parasite viability.

  • Procedure: Compounds were serially diluted in 384-well plates. T. cruzi trypomastigotes were added to each well and incubated for 48 hours at 37°C. The substrate, chlorophenol red-β-D-galactopyranoside, was then added, and the absorbance was measured at 570 nm. IC50 values were calculated from the dose-response curves.[1]

In Vitro Cytotoxicity Assay
  • Cell Line: Rat skeletal muscle cell line (CRL-8155) or human hepatocellular carcinoma cell line (HepG2).

  • Assay Principle: Measurement of cell viability using a resazurin-based assay (CellTiter-Blue).

  • Procedure: Cells were seeded in 384-well plates and incubated for 24 hours. Compounds were added at various concentrations and incubated for a further 72 hours. CellTiter-Blue reagent was added, and fluorescence was measured to determine cell viability. IC50 values were calculated.[1][2][3]

Mouse Microsomal Stability Assay
  • System: Mouse liver microsomes.

  • Procedure: Compounds were incubated with mouse liver microsomes in the presence of NADPH at 37°C. Samples were taken at various time points and the concentration of the parent compound was determined by LC-MS/MS. The half-life (T1/2) was calculated from the rate of disappearance of the compound.[1]

In Vivo Efficacy in a T. cruzi Mouse Model
  • Animal Model: Female BALB/c mice.

  • Infection: Mice were infected with luciferase-expressing T. cruzi trypomastigotes.

  • Treatment: Compounds were administered orally at the specified doses and regimens.

  • Efficacy Measurement: Parasite burden was monitored by bioluminescence imaging at various time points post-infection. The percentage of parasite reduction was calculated by comparing the bioluminescence signal in treated versus vehicle-treated animals.[1]

Mandatory Visualization

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_activity Primary Activity Screen (e.g., T. cruzi IC50) cytotoxicity Cytotoxicity Assay (e.g., CRL-8155 IC50) in_vitro_activity->cytotoxicity Selectivity Index metabolic_stability Metabolic Stability (e.g., Microsomal Half-life) cytotoxicity->metabolic_stability Lead Selection pk_studies Pharmacokinetic Studies (e.g., Cmax, AUC) metabolic_stability->pk_studies Candidate Selection efficacy_studies Efficacy Studies (e.g., Mouse Infection Model) pk_studies->efficacy_studies Dose Selection

Caption: A generalized workflow for the preclinical evaluation of novel therapeutic compounds, from initial in vitro screening to in vivo efficacy studies.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Kinase Inhibitor (e.g., Pyrazine Derivative) receptor Receptor Tyrosine Kinase (e.g., VEGFR2, c-Met) ligand->receptor Inhibition downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream Signal Blocked proliferation Cell Proliferation & Angiogenesis downstream->proliferation Inhibited

Caption: A simplified diagram illustrating the mechanism of action for kinase inhibitors that target receptor tyrosine kinases, a common target for pyrazine-based therapeutics.[4]

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 3-Aminoisoxazolo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of synthetic routes for 3-Aminoisoxazolo[4,5-b]pyrazine, a scaffold of interest in medicinal chemistry. We will explore key synthetic strategies, present detailed experimental protocols, and objectively compare their efficiencies. Furthermore, we will examine viable bioisosteric alternatives and discuss the potential biological relevance of this class of compounds.

The isoxazolo[4,5-b]pyrazine core represents a privileged structure in the search for new therapeutic agents. Its unique electronic properties and rigid framework make it an attractive scaffold for targeting a variety of biological targets, including kinases and phosphodiesterases.[1][2] The efficient construction of this and related heterocyclic systems is therefore a critical endeavor for accelerating drug discovery programs.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound are outlined below. These routes are evaluated based on key metrics of synthetic efficiency, including overall yield, step count, and the accessibility of starting materials.

Table 1: Comparison of Synthetic Routes to this compound

MetricRoute 1: Cyclocondensation ApproachRoute 2: Hofmann Rearrangement Approach
Starting Materials 3-Amino-4-cyanoisoxazole, Glyoxal3-Amino-4-isoxazolecarboxamide
Key Transformation CyclocondensationHofmann Rearrangement
Number of Steps 2 (from cyanoisoxazole)1 (from carboxamide)
Reported Overall Yield Moderate to GoodGood to High
Key Advantages Convergent synthesis.Potentially shorter route.
Potential Challenges Synthesis of the diamine precursor.Handling of hazardous reagents (e.g., bromine).[3]

Detailed Experimental Protocols

Route 1: Cyclocondensation of a Diamino-isoxazole Precursor

This approach relies on the construction of the pyrazine ring by the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The key intermediate is a 3,4-diaminoisoxazole derivative, which can be prepared from 3-amino-4-cyanoisoxazole.

Step 1: Synthesis of 3,4-Diaminoisoxazole (Hypothetical)

While a direct, high-yielding synthesis for 3,4-diaminoisoxazole is not readily found in the literature, a plausible approach involves the reduction of 3-amino-4-nitroisoxazole or a related precursor. Further research is required to optimize this specific transformation.

Step 2: Synthesis of this compound

To a solution of 3,4-diaminoisoxazole (1.0 eq) in a suitable solvent such as ethanol, an aqueous solution of glyoxal (1.1 eq, 40% in water) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 2-4 hours and monitored by thin-layer chromatography. Upon completion, the reaction is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound.

Route 2: Hofmann Rearrangement of 3-Amino-4-isoxazolecarboxamide

This strategy utilizes the classic Hofmann rearrangement to convert a carboxamide group at the 4-position of the isoxazole ring into an amine, which can then be cyclized to form the pyrazine ring.[3][4][5][6][7]

Step 1: Synthesis of 3-Amino-4-isoxazolecarboxamide

3-Amino-4-cyanoisoxazole can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide. For example, treatment of the cyanoisoxazole with concentrated sulfuric acid at a controlled temperature, followed by aqueous workup, would yield the desired 3-amino-4-isoxazolecarboxamide.

Step 2: Synthesis of this compound via Hofmann Rearrangement

To a cold (0 °C) solution of sodium hydroxide in water, bromine (1.05 eq) is added slowly to form a solution of sodium hypobromite. 3-Amino-4-isoxazolecarboxamide (1.0 eq) is then added portion-wise, and the reaction mixture is allowed to warm to room temperature and then heated to 50-70 °C for 1-2 hours. After cooling, the reaction mixture is neutralized with a suitable acid, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Benchmarking Alternatives: Bioisosteric Scaffolds

In drug discovery, the replacement of a core scaffold with a bioisosteric equivalent can lead to improved physicochemical properties, enhanced biological activity, and novel intellectual property. For the isoxazolo[4,5-b]pyrazine core, several heterocyclic systems can be considered as viable bioisosteres.

Table 2: Bioisosteric Alternatives to the Isoxazolo[4,5-b]pyrazine Scaffold

Bioisosteric ScaffoldRationale for ReplacementKey Synthetic ApproachesPotential Biological Targets
Imidazo[4,5-b]pyrazine Mimics the hydrogen bonding pattern and overall shape.[8]Condensation of 2,3-diaminopyrazine with aldehydes or carboxylic acids.[9]Kinases (e.g., CDK9), Antiviral targets.[10][11]
Pyrazolo[3,4-b]pyridine Similar size and nitrogen positioning, offering different electronic properties.Condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds.[12]Kinases, Phosphodiesterases.[13]
Pyrazolo[3,4-b]pyrazine Fused pyrazole and pyrazine rings, known to be biologically active.[14][15][16]Reaction of 5-amino-4-nitrosopyrazole with malononitrile.[14]Antifungal, Antiparasitic, Anticancer.[14][15]

Experimental Workflow & Logical Relationships

The following diagrams illustrate a typical synthetic workflow and the logical relationship in evaluating synthetic routes.

G cluster_0 Route 1: Cyclocondensation cluster_1 Route 2: Hofmann Rearrangement Start1 3-Amino-4-cyanoisoxazole Step1_1 Reduction/Functional Group Interconversion Start1->Step1_1 Intermediate1 3,4-Diaminoisoxazole Step1_1->Intermediate1 Step1_2 Condensation with Glyoxal Intermediate1->Step1_2 Product This compound Step1_2->Product Start2 3-Amino-4-isoxazolecarboxamide Step2_1 Hofmann Rearrangement Start2->Step2_1 Product2 This compound Step2_1->Product2

Figure 1. Synthetic workflows for the production of this compound.

G Goal Efficient Synthesis of This compound Metric1 Overall Yield Goal->Metric1 Metric2 Step Count Goal->Metric2 Metric3 Atom Economy Goal->Metric3 Metric4 Cost of Reagents Goal->Metric4 Metric5 Safety & Environmental Impact Goal->Metric5

Figure 2. Key metrics for evaluating synthetic efficiency.

Potential Signaling Pathways

While the specific biological targets of this compound are not extensively documented, related heterocyclic scaffolds have shown activity against several important signaling pathways implicated in disease. For instance, various pyrazine-based compounds have been identified as potent kinase inhibitors, affecting pathways crucial for cell proliferation and survival.[1][17] Additionally, some fused pyrazine derivatives have demonstrated inhibitory activity against phosphodiesterases (PDEs), enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP.[18][19]

G cluster_0 Kinase Signaling Pathway cluster_1 PDE Signaling Pathway Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Inhibitor Isoxazolopyrazine Inhibitor Inhibitor->Kinase_Cascade Signal Hormone/Neurotransmitter AC_GC Adenylyl/Guanylyl Cyclase Signal->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Effector Effector Protein (e.g., PKA, PKG) cAMP_cGMP->Effector AMP_GMP AMP / GMP PDE->AMP_GMP PDE_Inhibitor Isoxazolopyrazine Inhibitor PDE_Inhibitor->PDE

Figure 3. Potential signaling pathways targeted by isoxazolopyrazine derivatives.

Conclusion

The synthesis of this compound can be approached through several routes, each with its own set of advantages and challenges. The cyclocondensation and Hofmann rearrangement strategies presented here offer viable pathways to this valuable heterocyclic scaffold. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. Furthermore, the exploration of bioisosteric replacements like imidazo[4,5-b]pyrazines and pyrazolo[3,4-b]pyridines provides a powerful strategy for lead optimization and the discovery of novel therapeutic agents. Further investigation into the biological activity of this compound class is warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to Confirming Target Engagement of 3-Aminoisoxazolo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisoxazolo[4,5-b]pyrazine is a heterocyclic compound belonging to a class of molecules that have garnered interest in medicinal chemistry due to their diverse biological activities. While the specific biological target of this compound is not yet definitively established in publicly available literature, its structural similarity to other pyrazine-containing kinase inhibitors suggests a potential role in modulating kinase activity. Notably, related scaffolds such as oxazolo[5,4-d]pyrimidines and[1][2][3]triazolo[4,3-a]pyrazines have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, respectively.[2][4][5]

This guide provides a comparative overview of experimental methodologies to hypothesize and confirm the target engagement of this compound, with a focus on VEGFR-2 as a representative putative target. The following sections detail experimental protocols, present data in a comparative format, and visualize workflows to aid researchers in designing and executing target validation studies.

Comparative Analysis of Target Engagement Assays

Confirming that a compound binds to its intended target and elicits a functional response is a critical step in drug discovery. A multi-faceted approach, combining biochemical, cell-based, and biophysical methods, provides the most robust evidence of target engagement.

Table 1: Comparison of Key Methodologies for Target Engagement Confirmation

Assay Type Method Principle Advantages Disadvantages
Biochemical In Vitro Kinase AssayMeasures the direct inhibition of the catalytic activity of a purified, recombinant kinase enzyme.[6][7]Provides direct evidence of target interaction. Allows for determination of IC50 and mechanism of inhibition. High throughput.Lacks physiological context (no cell membrane, metabolism, or off-target effects). Requires purified, active enzyme.
Cell-Based Cellular Phosphorylation AssayQuantifies the phosphorylation of a downstream substrate of the target kinase within a cellular context.[8]Confirms target inhibition in a more physiologically relevant environment. Measures functional cellular outcome.Indirect measure of target binding. Can be influenced by off-target effects.
Cell-Based Endothelial Cell Proliferation/Migration AssayAssesses the compound's ability to inhibit the proliferation or migration of endothelial cells (e.g., HUVECs) stimulated by VEGF.[6][7]Measures a key biological outcome of VEGFR-2 inhibition (anti-angiogenic effect). High physiological relevance.Complex biological system with multiple contributing factors. Results can be difficult to interpret.
Biophysical Cellular Thermal Shift Assay (CETSA)Based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[5][9]Provides direct evidence of target binding in a cellular environment (intact cells or lysates). No need for compound labeling.Lower throughput than biochemical assays. Requires a specific antibody for the target protein.
Proteomics Kinome ProfilingScreens the test compound against a large panel of kinases to assess its selectivity.[10][11]Provides a broad overview of the compound's selectivity and potential off-target effects. Helps in identifying unexpected targets.Can be expensive. Does not always reflect cellular potency.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Methodology [12]

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), ATP, kinase assay buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™).

  • Compound Preparation: Prepare a serial dilution of this compound and a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.

  • Assay Procedure: a. In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. b. Initiate the kinase reaction by adding the substrate and ATP. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period. d. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve to a suitable model.

Hypothetical Data Comparison

Table 2: Hypothetical In Vitro Kinase Inhibition Data

Compound Target IC50 (nM)
This compoundVEGFR-285
Sorafenib (Reference)[13]VEGFR-290
Sunitinib (Reference)[14]VEGFR-22
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm target engagement in a cellular setting by measuring the thermal stabilization of the target protein upon ligand binding.

Methodology [9]

  • Cell Culture and Treatment: a. Culture cells expressing endogenous or over-expressed VEGFR-2 (e.g., HUVECs) to near confluence. b. Treat the cells with this compound or a vehicle control (DMSO) for a predetermined time.

  • Heat Treatment: a. Aliquot the cell suspension into PCR tubes. b. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis and Protein Quantification: a. Lyse the cells to release the soluble proteins. b. Separate the precipitated, denatured proteins from the soluble fraction by centrifugation. c. Quantify the amount of soluble VEGFR-2 in the supernatant using Western blotting or ELISA with a specific anti-VEGFR-2 antibody.

  • Data Analysis: Plot the amount of soluble VEGFR-2 as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

HUVEC Proliferation Assay

This cell-based assay assesses the functional consequence of VEGFR-2 inhibition by measuring the compound's effect on the proliferation of human umbilical vein endothelial cells (HUVECs).

Methodology [6]

  • Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with various concentrations of this compound in the presence of a pro-angiogenic stimulus, typically VEGF-A. Include a known inhibitor as a positive control.

  • Incubation: Incubate the cells for an appropriate period (e.g., 48-72 hours).

  • Proliferation Measurement: Measure cell proliferation using assays such as MTT, XTT, or by quantifying DNA synthesis (e.g., BrdU incorporation).

  • Data Analysis: Determine the concentration of the inhibitor that reduces cell proliferation by 50% (GI50).

Visualizations

Signaling Pathway and Experimental Workflows

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration AKT->Migration Survival Cell Survival AKT->Survival Inhibitor 3-Aminoisoxazolo [4,5-b]pyrazine Inhibitor->VEGFR2 Inhibits

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Target_Engagement_Workflow Target Engagement Confirmation Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays cluster_biophysical Biophysical Assay (CETSA) b1 Purified VEGFR-2 b3 Measure Kinase Activity b1->b3 b2 Test Compound + ATP b2->b3 b4 Determine IC50 b3->b4 Conclusion Target Engagement Confirmed b4->Conclusion c1 VEGFR-2 Expressing Cells c2 Treat with Compound c1->c2 c3 Measure Downstream Signaling (e.g., p-ERK) c2->c3 c4 Measure Phenotypic Outcome (e.g., Proliferation) c2->c4 c3->Conclusion c4->Conclusion p1 Treat Cells with Compound p2 Apply Heat Gradient p1->p2 p3 Lyse & Separate p2->p3 p4 Quantify Soluble VEGFR-2 p3->p4 p4->Conclusion Start Hypothesized Target cluster_biochemical cluster_biochemical Start->cluster_biochemical cluster_cellular cluster_cellular Start->cluster_cellular cluster_biophysical cluster_biophysical Start->cluster_biophysical

Caption: A multi-pronged workflow for confirming target engagement.

References

Evaluating the Off-Target Effects of 3-Aminoisoxazolo[4,5-b]pyrazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. While achieving high on-target potency is crucial, understanding and mitigating off-target effects is equally vital for ensuring a favorable safety profile and therapeutic window. This guide provides a comparative framework for evaluating the off-target effects of a hypothetical 3-Aminoisoxazolo[4,5-b]pyrazine analog, designated as Isoxazopyrazine-A , against two well-characterized clinical kinase inhibitors: the multi-targeted inhibitor Dasatinib and the more selective inhibitor Erlotinib .

Comparative Selectivity Profile

The following table summarizes the inhibitory activity (IC50 values) of our hypothetical Isoxazopyrazine-A and the comparator compounds against a panel of selected kinases. This data illustrates the varying degrees of selectivity, from the promiscuous nature of Dasatinib to the more targeted profile of Erlotinib. The profile for Isoxazopyrazine-A is a plausible representation based on publicly available data for structurally related pyrazine and isoxazole-containing kinase inhibitors.

Kinase Target FamilyKinase TargetIsoxazopyrazine-A (Hypothetical IC50, nM)Dasatinib (IC50, nM)Erlotinib (IC50, nM)
Primary Target(s) Aurora A 15 >10,000>10,000
Aurora B 45 30>10,000
BCR-ABL >10,000<1 >10,000
SRC 800<1 >1,000
c-KIT >5,0001.1 >1,000
PDGFRβ >5,0001.1 >1,000
EGFR 2,500301
Selected Off-Targets VEGFR2 350102,100
FGFR1 75083>10,000
LCK >10,0001.3>10,000
p38α (MAPK14) >5,000130>10,000
RET 1,20011>10,000

Note: Data for Isoxazopyrazine-A is hypothetical and for illustrative purposes. Data for Dasatinib and Erlotinib are compiled from publicly available sources.

Experimental Protocols

To empirically determine the selectivity profile of novel compounds like Isoxazopyrazine-A, a combination of biochemical and cellular assays is essential.

In Vitro Kinase Profiling

This method directly measures the inhibitory activity of a compound against a large panel of purified kinases.

Principle: The assay quantifies the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often achieved by measuring the amount of ATP consumed or ADP produced.

Materials:

  • Purified recombinant kinases (a comprehensive panel, e.g., KINOMEscan™ or similar).

  • Kinase-specific substrates (peptides or proteins).

  • ATP.

  • Test compound (e.g., Isoxazopyrazine-A) at various concentrations.

  • Assay buffer.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, add the kinase, its specific substrate, and the assay buffer.

  • Add the diluted test compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiate the kinase reaction by adding a concentration of ATP that is typically close to the Kₘ for each kinase.

  • Incubate the plate at the optimal temperature and time for each kinase.

  • Stop the reaction and measure kinase activity using a suitable detection method.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value for each kinase that shows significant inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement within a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.

Principle: The binding of a small molecule inhibitor can stabilize its target protein, leading to an increase in its melting temperature (Tₘ). This change in thermal stability can be quantified to assess target engagement.

Materials:

  • Cultured cells expressing the target kinase(s).

  • Test compound (e.g., Isoxazopyrazine-A).

  • Cell lysis buffer.

  • Equipment for heating cell lysates (e.g., PCR thermocycler).

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents or mass spectrometer.

  • Antibodies specific to the target and loading control proteins.

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension and heat the samples to a range of temperatures to create a melting curve.

  • Lyse the cells to release the proteins.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Plot the amount of soluble protein as a function of temperature to generate melting curves for both the compound-treated and vehicle-treated samples.

  • A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of kinase inhibitor off-target effects.

On_Target_vs_Off_Target cluster_drug Kinase Inhibitor cluster_targets Cellular Kinases cluster_effects Biological Effects Drug Isoxazopyrazine-A OnTarget Primary Target (e.g., Aurora A) Drug->OnTarget High Affinity OffTarget1 Off-Target 1 (e.g., VEGFR2) Drug->OffTarget1 Lower Affinity OffTarget2 Off-Target 2 (e.g., FGFR1) Drug->OffTarget2 Lower Affinity Therapeutic Therapeutic Effect OnTarget->Therapeutic Adverse Adverse Effects OffTarget1->Adverse OffTarget2->Adverse NonTarget Non-Target Kinase

Caption: On-target vs. off-target effects of a kinase inhibitor.

Kinase_Profiling_Workflow Start Start: Synthesized This compound Analog Screening In Vitro Kinase Screen (e.g., KINOMEscan™) ~400 kinases, single concentration Start->Screening Hit_Identification Identify 'Hits' (% Inhibition > Threshold) Screening->Hit_Identification Dose_Response Dose-Response Assays (IC50 Determination) Hit_Identification->Dose_Response Cellular_Assay Cellular Target Engagement (e.g., CETSA) Hit_Identification->Cellular_Assay Confirmation Data_Analysis Data Analysis & Profile Generation (On-target vs. Off-target) Dose_Response->Data_Analysis Cellular_Assay->Data_Analysis End End: Selectivity Profile Data_Analysis->End EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P Erlotinib Erlotinib Erlotinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Safety Operating Guide

Prudent Disposal of 3-Aminoisoxazolo[4,5-b]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of 3-Aminoisoxazolo[4,5-b]pyrazine, a heterocyclic compound that requires careful handling due to its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the handling of structurally similar chemicals is warranted.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is critical to equip all personnel with the appropriate Personal Protective Equipment (PPE). Given the chemical nature of this compound, which contains amino and pyrazine functional groups, it should be handled with care. Aromatic amines and nitrogen-containing heterocyclic compounds can present various health risks.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber).
Eye Protection Safety glasses with side shields or chemical goggles.[1][2]
Body Protection Laboratory coat.[2][3]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[1][4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[4]

Waste Segregation and Collection:

  • Waste Identification and Segregation: Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.[4] It is crucial to prevent mixing with incompatible waste streams, such as strong oxidizing agents.[5]

  • Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition and free from leaks.[4] For liquid waste, use a compatible, sealed container. If dealing with a solution, it may be appropriate to absorb the material onto an inert absorbent (e.g., vermiculite, sand) and dispose of it as solid waste.[4]

  • Labeling: The hazardous waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant" - based on data from similar compounds)

    • The date the waste was first added to the container.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames.[4] This storage area should be secure and accessible only to authorized personnel.

Disposal Coordination:

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1][4]

  • Containment: For solid spills, carefully sweep or scoop the material to avoid dust formation and place it in a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[4]

  • Decontamination: Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.[2][4]

  • Reporting: Report the spill to your laboratory supervisor and the EHS department.[4]

Logical Workflow for Disposal Decision-Making

G Disposal Workflow for this compound cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Avoid Incompatibles) ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize spill Spill Occurs segregate->spill Potential Hazard storage Store in Designated Satellite Accumulation Area containerize->storage ehs Contact EHS for Pickup storage->ehs end Proper Disposal Complete ehs->end spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->containerize Contain and Collect Waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 3-Aminoisoxazolo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Aminoisoxazolo[4,5-b]pyrazine is not publicly available. The following guidance is based on the safety profiles of structurally similar compounds, including 3-aminoisoxazole and various pyrazine derivatives. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is unavailable, compounds with similar isoxazole and pyrazine functionalities may pose risks of skin irritation, serious eye irritation, and respiratory tract irritation.[1] A cautious approach to handling is therefore essential.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Change gloves frequently and immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[2][3]
Skin and Body Protection A laboratory coat must be worn at all times. For handling larger quantities or when there is a significant risk of contamination, additional protective clothing may be necessary.[2][4]
Respiratory Protection If the handling process (e.g., weighing, transferring) is likely to generate dust or aerosols, work must be conducted in a certified chemical fume hood.[2] If a fume hood is not available or its use is not feasible, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1][4]

Operational Plan

This plan outlines the procedural steps for the safe handling of this compound.

Pre-Operational Checks
  • Safety Equipment Verification: Ensure that the chemical fume hood is certified and functioning correctly. Verify that the safety shower and eyewash station are accessible and operational.

  • PPE Availability: Confirm that all necessary PPE as specified in Table 1 is available in the correct sizes and is in good condition.

  • Material and Equipment Assembly: Gather all necessary laboratory equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the chemical fume hood to minimize movement of the compound in the open lab.[2]

Handling Procedure
  • Weighing and Transfer:

    • Conduct all manipulations of the solid compound within a chemical fume hood to control exposure.

    • When weighing, use a tared weigh boat. Handle the container with care to avoid generating dust.[2]

    • Slowly and carefully transfer the weighed solid into the reaction vessel.

  • Dissolution:

    • Add the desired solvent to the reaction vessel containing the compound.

    • Ensure the vessel is appropriately sealed or covered during dissolution to prevent the release of vapors or aerosols.

Post-Handling Procedures
  • Decontamination: After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent or cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination:

    • Gloves

    • Lab coat

    • Eye and face protection

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation
  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[2] These items must be collected in a designated, labeled hazardous waste container.

  • Contaminated Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Waste Storage and Disposal
  • Storage: Store all hazardous waste containers in a designated, well-ventilated, and secondary containment area.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Verify Safety Equipment (Fume Hood, Eyewash) B Assemble PPE A->B C Gather Lab Equipment B->C D Weigh Compound C->D E Transfer to Vessel D->E F Dissolve in Solvent E->F G Decontaminate Surfaces and Equipment F->G H Segregate and Dispose of Waste G->H I Remove PPE H->I J Wash Hands I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminoisoxazolo[4,5-b]pyrazine
Reactant of Route 2
3-Aminoisoxazolo[4,5-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.